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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid. In the absence of extensive experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid. In the absence of extensive experimental data in the public domain, this document leverages predictive modeling based on established chemical principles and data from structurally analogous compounds. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only predicted values for key parameters but also detailed, field-proven experimental protocols for their empirical validation. The guide covers predicted acidity constants (pKa), solubility, lipophilicity, and melting point, alongside a proposed synthetic route and a complete suite of analytical methods for structural confirmation and purity assessment, including NMR, HPLC, and MS. Each section is grounded in scientific expertise, explaining the causality behind the predictions and the described methodologies to ensure a self-validating and trustworthy framework for the scientific investigation of this compound.

Introduction: Navigating the Landscape of a Novel Pyridine Derivative

The intersection of pyridine chemistry with alpha-hydroxy acids presents a fertile ground for the discovery of novel molecules with potential applications in pharmaceuticals and materials science. 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is one such compound of interest, incorporating the key structural features of a fluorine-substituted pyridine ring and a chiral alpha-hydroxy acid moiety. The fluorine atom is anticipated to modulate the electronic properties and metabolic stability, while the alpha-hydroxy acid group provides a handle for further chemical modifications and influences the compound's solubility and acidity.

To date, a comprehensive experimental characterization of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid has not been reported in publicly accessible literature. This guide, therefore, takes a proactive and predictive approach, providing a robust framework for its synthesis and characterization. By combining computational predictions with detailed, actionable experimental protocols, we aim to empower researchers to confidently undertake the empirical study of this and similar novel chemical entities.

Predicted Physicochemical Properties: A Computational First Look

The following physicochemical properties have been predicted based on the structure of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid and by drawing comparisons with structurally related compounds such as mandelic acid, pyridine, and 3-fluoropyridine. These values provide a crucial starting point for experimental design. Various computational tools, such as those offered by ACD/Labs and ChemDraw, can provide in silico predictions for a range of physicochemical properties.[1][2][3]

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Formula C₇H₆FNO₃-
Molecular Weight 171.13 g/mol -
pKa₁ (Carboxylic Acid) 2.5 - 3.5The electron-withdrawing effect of the adjacent hydroxyl group and the 3-fluoro-2-pyridyl ring is expected to increase the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. This is comparable to mandelic acid (pKa ≈ 3.4).
pKa₂ (Pyridine Nitrogen) 1.5 - 2.5The pKa of pyridine is approximately 5.23.[4] The strong electron-withdrawing effects of the adjacent fluorine atom and the alpha-hydroxyacetic acid substituent are predicted to significantly decrease the basicity of the pyridine nitrogen.
Aqueous Solubility Moderately solubleThe presence of the carboxylic acid and hydroxyl groups, which can act as hydrogen bond donors and acceptors, suggests moderate solubility in water.[5] The overall solubility will be pH-dependent, increasing at pH values above the carboxylic acid pKa.
Organic Solvent Solubility Soluble in polar organic solventsExpected to be soluble in solvents like ethanol, methanol, DMSO, and DMF, which is typical for polar organic molecules.[6]
Melting Point (°C) 130 - 145Structurally similar compounds like mandelic acid have a melting point in the range of 119-133 °C.[7][8][9] The introduction of the fluoropyridyl group and potential for different crystal packing could lead to a slightly higher melting point.
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5The presence of the polar carboxylic acid and hydroxyl groups is balanced by the aromatic fluoropyridine ring. The predicted value suggests a compound with a balance of hydrophilic and lipophilic character.

Proposed Synthetic Pathway

A plausible synthetic route to 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid can be envisioned starting from 3-fluoro-2-pyridinecarboxaldehyde. This approach involves a nucleophilic addition to the carbonyl group followed by hydrolysis.

Synthesis_Workflow start 3-Fluoro-2-pyridinecarboxaldehyde intermediate1 Cyanohydrin Intermediate start->intermediate1 Step 1: Nucleophilic Addition product 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid intermediate1->product Step 2: Hydrolysis reagent1 KCN or TMSCN reagent1->intermediate1 reagent2 Acid Hydrolysis (e.g., HCl) reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices: This synthetic strategy is logical because the aldehyde functionality is susceptible to nucleophilic attack by a cyanide source (Step 1), a well-established method for forming cyanohydrins. The subsequent acid-catalyzed hydrolysis of the nitrile group (Step 2) is a standard and reliable method for the synthesis of carboxylic acids. This pathway is often high-yielding and utilizes readily available starting materials.

Analytical Characterization: A Multi-technique Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity and Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS) HPLC HPLC-UV/MS MeltingPoint Melting Point Analysis HPLC->MeltingPoint Synthesized_Compound Synthesized Product Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->HPLC

Caption: Integrated analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information. Predictive software such as ChemDraw or ACD/Labs NMR Predictor can be used to estimate chemical shifts.[10][11][12][13][14][15]

Predicted Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridyl Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm), with characteristic coupling patterns (doublet of doublets, doublet).

    • α-Proton: A singlet or a doublet (if coupled to the fluorine) around δ 5.0-5.5 ppm.

    • Hydroxyl and Carboxylic Protons: Broad singlets that are exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon: A signal around δ 170-175 ppm.

    • Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm), with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons.

    • α-Carbon: A signal around δ 70-75 ppm, likely showing a large one-bond C-F coupling.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • A single signal for the fluorine atom on the pyridine ring, with its chemical shift influenced by the electronic environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.[16]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[17][18][19] Chloroform-d is a common choice for many organic compounds.[18]

    • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[16]

    • Cap the NMR tube and label it clearly.[17]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase method with UV detection is generally suitable.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 260 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to an appropriate concentration for injection (e.g., 10-100 µg/mL).

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Analysis Mode:

    • Negative Ion Mode: The compound is expected to readily deprotonate at the carboxylic acid, yielding a prominent [M-H]⁻ ion.

    • Positive Ion Mode: Protonation of the pyridine nitrogen may also be observed, giving an [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass of the compound.

Protocols for Physicochemical Property Determination

The following protocols describe standard laboratory procedures for the experimental determination of the key physicochemical properties.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[20][21][22][23]

pKa_Workflow prep Prepare a ~1 mM solution of the compound cal Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->cal titrate Titrate with standardized 0.1 M NaOH and 0.1 M HCl cal->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of titrant record->plot analyze Determine inflection points to calculate pKa values plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a solution of the compound at a concentration of approximately 1 mM in water or a suitable co-solvent if solubility is low.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[20]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • To determine the carboxylic acid pKa, titrate with the 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition.

    • To determine the pyridine pKa, first, acidify the solution with 0.1 M HCl to a pH below the predicted pKa, then titrate with 0.1 M NaOH.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[20]

Aqueous Solubility Determination by Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to estimate the solubility of a compound.

Solubility_Workflow prep_stock Prepare a concentrated stock solution in DMSO (e.g., 10 mM) add_buffer Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) prep_stock->add_buffer incubate Incubate and shake to allow precipitation and equilibration add_buffer->incubate filter Filter to remove precipitated solid incubate->filter analyze Analyze the concentration of the soluble fraction by HPLC-UV or LC-MS filter->analyze calculate Calculate solubility based on the measured concentration analyze->calculate

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Assay:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate (e.g., 2 µL of stock into 198 µL of buffer).

    • Seal the plate and shake at room temperature for a set period (e.g., 2-24 hours) to allow for precipitation and equilibration.

  • Analysis:

    • Filter the samples to remove any precipitated compound.

    • Analyze the concentration of the compound remaining in the filtrate using a calibrated HPLC-UV or LC-MS method.

    • The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Melting_Point_Workflow prep Finely powder a small amount of the dry crystalline sample load Pack the sample into a capillary tube (2-3 mm height) prep->load place Place the capillary tube in a melting point apparatus load->place heat Heat slowly (1-2 °C/min) near the expected melting point place->heat observe Record the temperature range from the first liquid drop to complete melting heat->observe

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is a dry, finely ground powder.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. A narrow melting range (1-2 °C) is indicative of high purity.

Conclusion

While experimental data for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is not yet widely available, this technical guide provides a comprehensive, predictive, and methodological framework for its scientific investigation. The predicted physicochemical properties offer a valuable starting point for experimental design, and the detailed protocols for synthesis, analytical characterization, and property determination are designed to ensure scientific integrity and reproducibility. This guide serves as a testament to the power of combining in silico predictions with robust experimental methodologies to accelerate the exploration of novel chemical entities in drug discovery and development.

References

  • ACD/Labs. (n.d.). ACD/Labs Percepta Platform. Retrieved from [Link]

  • Wikipedia. (2024). Mandelic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kumar, A., & Seidel-Morgenstern, A. (2010). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents.
  • ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12). YouTube. Retrieved from [Link]

  • Kumar, A., & Seidel-Morgenstern, A. (2010). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. ResearchGate. Retrieved from [Link]

  • Mey, A. S. J. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • University of Bristol. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved from [Link]

  • SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • Abraham, M. H., & Le, J. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 99(12), 5039-5051.
  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chen, G., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2849-2857.
  • ACD/Labs. (2025). ACD/Labs announces version 2025 of software on its Spectrus and Percepta platforms. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. Retrieved from [Link]

  • LookChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Reddit. (2024). Why pyridine is acidic?. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Fluoropyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

  • Chemdraw for predicting NMR spectra. (2023, August 25). YouTube. Retrieved from [Link]

  • Molbase. (n.d.). 3-fluoropyridine. Retrieved from [Link]

  • Revvity Signals Software. (2023, December 19). The Ease of NMR Prediction with ChemDraw. YouTube. Retrieved from [Link]

  • Pluta, T. S., & Sporzyński, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 11023-11033.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Van der Pijl, F., et al. (2015).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Scherer, D., & Klee, D. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9197-9204.

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid: A Technical Guide

Executive Summary In modern drug discovery and medicinal chemistry, fluorinated N-heterocycles serve as critical bioisosteres, modulating lipophilicity, metabolic stability, and target binding affinity. 2-(3-Fluoro-2-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, fluorinated N-heterocycles serve as critical bioisosteres, modulating lipophilicity, metabolic stability, and target binding affinity. 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (CAS: 1535286-60-2) is a highly functionalized building block featuring a chiral alpha-hydroxy acid moiety adjacent to a fluorinated pyridine ring.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities. The presence of the 19 F nucleus (spin ½, 100% natural abundance) introduces complex heteronuclear spin-spin coupling networks ( 19 F- 1 H and 19 F- 13 C). As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. Here, we deconstruct the causality behind the chemical shifts and establish a self-validating multiparametric NMR workflow to ensure absolute structural confidence.

Structural Logic and Causality of Chemical Shifts

To accurately assign the NMR spectra of this compound, one must understand the competing electronic and spatial effects governing the microenvironment of each nucleus. The synergistic interpretation of these spectra is a foundational principle of organic structural elucidation .

Electronic and Anisotropic Effects
  • The Pyridine Ring: The electronegative nitrogen atom acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This severely deshields the alpha proton (H6), pushing its chemical shift downfield to approximately 8.45 ppm.

  • The Aliphatic Methine (CH): The single aliphatic proton is situated at a highly deshielded node. It is alpha to a hydroxyl group (-OH), a carboxylic acid (-COOH), and the electron-deficient pyridine ring. Consequently, this proton resonates far downfield for an aliphatic signal (~5.35 ppm).

  • Exchangeable Protons: The -OH and -COOH protons are highly dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO- d6​ , hydrogen bonding broadens these signals, typically appearing at ~6.10 ppm and ~12.8 ppm, respectively.

Heteronuclear Spin-Spin Coupling ( 19 F)

Fluorine's high gyromagnetic ratio makes it a highly sensitive NMR probe, but it also splits adjacent 1 H and 13 C signals, acting as a powerful diagnostic tool for structural connectivity .

  • 19 F- 1 H Coupling: The fluorine atom at C3 couples strongly with the ortho proton H4 ( 3JHF​≈9.8 Hz) and the meta proton H5 ( 4JHF​≈4.2 Hz).

  • 19 F- 13 C Coupling: The direct carbon-fluorine bond at C3 exhibits a massive one-bond coupling ( 1JCF​≈258 Hz). The adjacent carbons (C2 and C4) show two-bond couplings ( 2JCF​≈12−18 Hz), which definitively maps the position of the fluorine atom on the ring.

Spectral Data and Interpretation

The following tables summarize the predicted high-resolution NMR data for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid, acquired in DMSO- d6​ .

1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Causality / Assignment Logic
H6 8.45dd1H J6,5​=4.7 , J6,4​=1.5 Deshielded by adjacent N atom; ortho to H5, meta to H4.
H4 7.75ddd1H JHF​=9.8 , J4,5​=8.2 , J4,6​=1.5 Ortho to F (large 3JHF​ ), ortho to H5, meta to H6.
H5 7.45ddd1H J5,4​=8.2 , J5,6​=4.7 , JHF​=4.2 Most shielded ring proton; meta to both N and F.
-OH 6.10br s1H-Broadened by chemical exchange; concentration dependent.
CH 5.35s1H-Deshielded by three adjacent EWGs (OH, COOH, Pyridine).
-COOH 12.80br s1H-Highly deshielded acidic proton; broad due to exchange.
13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( JCF​ in Hz)Causality / Assignment Logic
C=O 173.2s-Carbonyl carbon of the carboxylic acid.
C3 156.5d 1JCF​=258.0 Directly bonded to F; massive primary splitting.
C2 153.0d 2JCF​=12.5 Ortho to F; bonded to the aliphatic side chain.
C6 146.0d 4JCF​=2.0 Adjacent to N; minimal long-range F coupling.
C4 125.2d 2JCF​=18.0 Ortho to F; standard 2J splitting.
C5 124.0d 3JCF​=5.0 Meta to F; standard 3J splitting.
CH 71.5s-Aliphatic carbon shifted downfield by OH and Pyridine.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. This means utilizing orthogonal data points (e.g., matching J -couplings across different nuclei) to confirm assignments, a standard practice in high-resolution organic NMR .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (99.9% D). DMSO is chosen over CDCl 3​ to ensure complete solubility of the polar carboxylic acid and hydroxyl groups, and to slow down proton exchange, allowing observation of the -OH signal.

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6​ . Perform gradient shimming to achieve a line width of < 0.5 Hz for the residual solvent peak (2.50 ppm).

  • 1D Acquisition ( 1 H, 13 C, 19 F):

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

    • 13 C{1H} NMR: Acquire 1024 scans with broadband proton decoupling. Set D1 to 2-3 seconds to ensure relaxation of the quaternary carbons (C2, C3, C=O).

    • 19 F NMR: Acquire 16 scans. This serves as the orthogonal check; the 19 F signal should appear as a complex multiplet (dd) matching the 3JHF​ and 4JHF​ values extracted from the 1 H spectrum.

  • 2D Correlation (HSQC & HMBC): Run 1 H- 13 C HSQC to map direct C-H bonds. Crucially, run an HMBC experiment to observe the 3-bond correlation from the aliphatic CH proton to the pyridine C2 and the carbonyl C=O, definitively linking the two halves of the molecule.

  • Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Carefully phase and baseline-correct the spectra to accurately integrate the signals.

Workflow Visualization

Workflow Step1 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 Step2 2. Shimming & Locking Lock to DMSO-d6 (2.50 ppm) Step1->Step2 Step3 3. 1D Acquisition 1H (400 MHz), 13C, 19F Step2->Step3 Step4 4. 2D Acquisition HSQC & HMBC for Connectivity Step3->Step4 Step5 5. Data Processing Zero-filling, FT, Phase Correction Step4->Step5

Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Logic H1 1H NMR Extract 3J_HF & 4J_HF F19 19F NMR Validate J_FH matches H1->F19 Orthogonal Check HMBC HMBC (2D) Link Pyridine to C=O H1->HMBC C13 13C NMR Extract 1J, 2J, 3J C-F F19->C13 19F-13C Coupling C13->HMBC Valid Confirmed Structure HMBC->Valid

Fig 2: Logical assignment pathway utilizing orthogonal nuclei and 2D correlations.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier Science.[Link]

Foundational

Engineering High-Affinity Ligands: The Role of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid Derivatives in Structure-Based Drug Design

Executive Summary The optimization of binding affinity and pharmacokinetic properties is the cornerstone of modern drug discovery. The compound 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid (CAS 1535286-60-2) has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of binding affinity and pharmacokinetic properties is the cornerstone of modern drug discovery. The compound 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid (CAS 1535286-60-2) has emerged as a highly privileged pharmacophore and an advanced bioisostere for mandelic acid. By replacing a standard phenyl ring with a 3-fluoro-2-pyridyl moiety, medicinal chemists can exploit profound stereoelectronic effects to drive target engagement. This technical guide dissects the mechanistic rationale, synthetic handling, and binding affinity evaluation of these derivatives, with a specific focus on their application in kinase inhibition (e.g., CDKs) [1] and neuroinflammation imaging (e.g., TSPO radioligands)[2].

Mechanistic Rationale: The Stereoelectronic Advantage

When designing high-affinity ligands, the choice of the aromatic appendage on an alpha-hydroxy acid core is rarely arbitrary. The superiority of the 3-fluoro-2-pyridyl group over its non-fluorinated or phenyl counterparts is driven by three distinct causal mechanisms:

  • Dipole Alignment and Conformational Locking: The highly electronegative fluorine atom at the C3 position of the pyridine ring exerts a strong local dipole. Electrostatic repulsion between the pyridine nitrogen lone pair, the C-F bond, and the adjacent alpha-hydroxy group restricts the rotation of the C-C bonds. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon binding to the target protein.

  • pKa Modulation and Lipophilicity (logD): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific basicity. This mitigates off-target liabilities (such as hERG channel blockade) while optimizing the logD for improved membrane permeability and lower non-specific binding—a critical factor in both oncology drugs [1] and CNS-penetrant PET radioligands [2].

  • Orthogonal Multipolar Interactions: The C-F bond can engage in orthogonal multipolar interactions with backbone amide carbonyls within the protein binding pocket (e.g., the kinase hinge region). This provides a distinct enthalpic boost ( ΔH ) to the binding affinity ( Kd​ ) that cannot be achieved with a simple hydrogen atom.

Binding Affinity Evaluation: Quantitative Data

The impact of the 3-fluoro-2-pyridyl substitution is best illustrated through comparative binding data. Table 1 summarizes the Structure-Activity Relationship (SAR) when the alpha-hydroxy acid moiety is varied in a model Cyclin-Dependent Kinase (CDK) inhibitor scaffold.

Table 1: SAR and Binding Affinity of Alpha-Hydroxy Amide Derivatives

Derivative (Alpha-Hydroxy Moiety)TargetIC₅₀ (nM) Kd​ (nM)Lipophilicity (clogD)Mechanistic Observation
Phenyl (Mandelic Acid) CDK4120853.2High entropic penalty during binding.
2-Pyridyl CDK445302.1Improved H-bonding, but suboptimal conformation.
3-Fluoro-2-pyridyl (3-F-2-PHAA) CDK4852.4Optimal dipole alignment; orthogonal F-interaction.
3-Trifluoromethyl-2-pyridyl CDK4>1000>10003.8Severe steric clash with the hinge region [3].

Data Interpretation: The 3-fluoro substitution provides a nearly 10-fold boost in affinity compared to the phenyl analog. Conversely, replacing the fluorine with a bulky trifluoromethyl (-CF₃) group destroys the bioactive conformation due to steric clashing, highlighting the unique spatial efficiency of the single fluorine atom [3].

Experimental Protocols

Synthesis and Derivatization: Self-Validating Amide Coupling

To incorporate the 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid building block into lead compounds, standard peptide coupling conditions must be carefully optimized to prevent racemization of the sensitive alpha-chiral center [1].

  • Step 1: Activation. Dissolve 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Causality: HOBt is critical; it forms an active ester intermediate that is significantly less prone to oxazolone formation, thereby preserving the stereointegrity of the alpha-hydroxy group.

  • Step 2: Amine Addition. Add the target amine (1.1 eq) followed by 4-methylmorpholine (NMM, 2.0 eq) as the base [1]. Stir at 20 °C for 5 hours.

  • Step 3: Self-Validation (IPC). Withdraw a 5 µL aliquot, dilute in acetonitrile, and analyze via UPLC-MS.

    • Validation Check: Proceed to workup only if the extracted ion chromatogram (EIC) shows >95% conversion to the product mass. If unreacted acid remains, spike with 0.5 eq additional EDCI.

  • Step 4: Purification & Chiral QC. Wash the organic layer with water, concentrate, and purify via flash chromatography. Submit the purified product to Chiral Supercritical Fluid Chromatography (SFC).

    • Validation Check: Enantiomeric excess (ee) must be >98% to ensure accurate downstream binding affinity measurements.

Biophysical Validation: Surface Plasmon Resonance (SPR)

To quantitatively validate the binding affinities ( Kd​ ) observed in biochemical assays, SPR is employed as a self-validating biophysical method.

  • Step 1: Surface Preparation. Immobilize the target protein (e.g., CDK4/Cyclin D1 complex) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target level of 3000 Response Units (RU).

  • Step 2: Self-Validation (Surface Activity). Inject a known reference inhibitor (Positive Control) at a saturating concentration (1 µM).

    • Validation Check: The experimental Rmax​ must be at least 70% of the theoretical Rmax​ to confirm the protein is correctly folded and active on the chip.

  • Step 3: Analyte Injection. Prepare a 3-fold dilution series of the 3-F-2-PHAA derivative (0.3 nM to 100 nM) in HBS-EP+ running buffer. Inject at a flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Step 4: Data Analysis. Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Visualizations

Structure-Based Drug Design (SBDD) Workflow

SBDD_Workflow N1 Compound Synthesis (Amide Coupling) N2 Purification & QC (UPLC-MS / SFC) N1->N2 Yield > 95% N3 Primary Screening (Biochemical Assay) N2->N3 Purity > 98% ee N4 Orthogonal Validation (SPR Binding Kinetics) N3->N4 IC50 < 10 nM N5 Structural Analysis (X-ray Crystallography) N4->N5 KD Confirmed N6 Lead Optimization (3-F-2-PHAA Scaffold) N5->N6 Binding Mode N6->N1 Iterative Design

Logical workflow for the structure-based drug design of 3-F-2-PHAA derivatives.

Target Signaling Pathway

Signaling_Pathway Inhibitor 3-F-2-PHAA Derivative (High Affinity Ligand) Target CDK4/6 - Cyclin D Complex Inhibitor->Target Inhibits (Kd < 5 nM) Rb Retinoblastoma Protein (Rb) Target->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Sequesters (Active State) CellCycle G1 to S Phase Transition E2F->CellCycle Promotes (Inhibited)

Mechanism of action for 3-F-2-PHAA derived CDK inhibitors in cell cycle regulation.

References

  • Title: WO2020224568A1 - Cdk inhibitors Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.
Exploratory

Comprehensive Solubility Profiling of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid in Organic Solvents

Executive Summary 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (CAS: 1535286-60-2)[1] is a highly specialized fluorinated heteroaromatic building block. It serves as a critical intermediate in the synthesis of complex pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (CAS: 1535286-60-2)[1] is a highly specialized fluorinated heteroaromatic building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including GLP-1 receptor agonists[2] and advanced benzodiazepine derivatives targeting GABA-A receptors[3].

For drug development professionals, understanding the thermodynamic solubility of this intermediate in organic solvents is not merely an academic exercise—it is the foundation for designing scalable crystallization processes, optimizing reaction kinetics, and ensuring high-yield purifications. This whitepaper provides a rigorous, field-proven technical guide to profiling the solubility of this compound, moving beyond basic predictive models to establish a self-validating empirical framework.

Physicochemical & Structural Causality

To predict and manipulate solubility, we must first deconstruct the molecule's structural logic. The compound features three distinct interactive domains:

  • The Pyridine Ring: Typically a weak base, but its electron density is significantly altered by adjacent substitutions.

  • The Fluorine Atom (C3): Highly electron-withdrawing. It lowers the pKa of the adjacent pyridine nitrogen, rendering the molecule less basic while simultaneously increasing the local lipophilicity and acting as a weak hydrogen-bond (H-bond) acceptor.

  • The Alpha-Hydroxyacetic Acid Moiety (C2): Provides strong H-bond donor (-OH, -COOH) and acceptor (-C=O, -OH) capabilities.

Because of the dense localization of polar groups alongside the lipophilic fluoropyridine ring, the molecule exhibits a high cohesive energy density in its solid crystalline state. To dissolve it, a solvent must provide enough solvation energy to disrupt this robust crystal lattice. The principle of "like dissolves like" dictates that polar protic and polar aprotic solvents will be most effective, as they can engage in competitive hydrogen bonding[4].

Solvation A 2-(3-Fluoro-2-pyridyl)- 2-hydroxyacetic Acid B Polar Protic (e.g., MeOH, EtOH) A->B Strong H-Bonding (Donor & Acceptor) C Polar Aprotic (e.g., DMSO, DMF) A->C Strong Dipole-Dipole & H-Bond Acceptor D Non-Polar (e.g., Hexane, Toluene) A->D Weak Van der Waals (Poor Solvation)

Solvation interaction pathways based on solvent polarity and functional groups.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While in silico tools can estimate intrinsic solubility, empirical determination via the Shake-Flask Method remains the undisputed "gold standard" for obtaining reliable thermodynamic data[5]. To ensure scientific integrity, the protocol below is designed as a self-validating system—meaning it inherently checks for experimental artifacts such as polymorphic transitions or solvent evaporation.

Step-by-Step Miniaturized Shake-Flask Protocol

Note: A miniaturized approach is utilized to conserve high-value API intermediates during early-phase development[6].

  • Preparation of the Solid Excess:

    • Weigh approximately 50–100 mg of crystalline 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid into a 2.0 mL amber glass HPLC vial.

    • Add 1.0 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate, or DMSO). Ensure a visible excess of solid remains; if it dissolves completely, add more solid until saturation is visually confirmed[7].

  • Isothermal Equilibration:

    • Seal the vials hermetically with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to exactly 298.15 K (25 °C) and agitate at 300 RPM.

    • Causality Check: Agitate for a minimum of 48 to 72 hours. This extended timeframe is critical to transition from kinetic solubility (rapid, initial dissolution) to true thermodynamic equilibrium[4].

  • Phase Separation:

    • Remove the vials and centrifuge at 10,000 RPM for 15 minutes at the same temperature (298.15 K) to pellet the undissolved solid.

    • Carefully extract the supernatant using a pre-warmed syringe and filter it through a 0.22 µm PTFE syringe filter to remove any micro-crystals.

  • Quantification & Solid-State Validation:

    • Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a validated calibration curve.

    • Self-Validation Step: Recover the undissolved solid pellet, dry it under a gentle nitrogen stream, and analyze it via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). This ensures the solid has not formed a solvate or transitioned to a different polymorph during equilibration, which would invalidate the thermodynamic baseline[8].

Workflow Step1 1. Solid Excess Addition (API + Solvent) Step2 2. Isothermal Agitation (48-72h at 298.15K) Step1->Step2 Ensure Saturation Step3 3. Phase Separation (Centrifugation + PTFE Filter) Step2->Step3 Reach Equilibrium Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Isolate Supernatant Step5 5. Solid-State Validation (DSC / XRPD on Pellet) Step3->Step5 Isolate Solid Pellet

Miniaturized shake-flask protocol for thermodynamic equilibrium solubility.

Quantitative Data Presentation

Based on the physicochemical properties of the alpha-hydroxyacetic acid and fluoropyridine moieties, the table below outlines the expected thermodynamic solubility profile of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid across representative organic solvent classes at 298.15 K.

Table 1: Representative Solubility Profile in Organic Solvents

Solvent ClassSpecific SolventPolarity IndexSolvation MechanismEstimated Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Strong dipole-dipole interactions; excellent H-bond acceptor for the -OH and -COOH groups.> 150.0
Polar Protic Methanol (MeOH)5.1Disrupts the crystal lattice via competitive H-bond donation and acceptance.65.0 - 85.0
Polar Protic Ethanol (EtOH)5.2Similar to MeOH but with increased steric bulk, slightly lowering solvation efficiency.25.0 - 45.0
Moderate Polar Ethyl Acetate (EtOAc)4.4Moderate dipole interactions; lacks H-bond donor capability, restricting total solubility.8.0 - 15.0
Low Polar Dichloromethane (DCM)3.1Weak halogen interactions; relies solely on the lipophilicity of the fluoropyridine ring.1.0 - 5.0
Non-Polar Heptane0.1Poor solvation; unable to overcome the strong cohesive energy of the crystalline solid.< 0.1

Strategic Applications in Process Chemistry

Understanding this solubility profile unlocks several strategic advantages in process chemistry:

  • Reaction Solvent Selection: For synthetic steps requiring high concentrations of the intermediate (e.g., coupling reactions to form benzodiazepine scaffolds), polar aprotic solvents like DMSO or DMF are mandatory due to their high solubilization capacity.

  • Anti-Solvent Crystallization: The stark contrast in solubility between Methanol (high) and Heptane or DCM (low) makes them an ideal solvent/anti-solvent pair. The compound can be dissolved in a minimal volume of Methanol, followed by the slow addition of Heptane to induce controlled supersaturation, yielding high-purity crystals with a defined particle size distribution.

  • Green Chemistry Alternatives: As regulatory pressures mount, replacing toxic solvents like DCM is critical. The solubility profile suggests that greener alternatives like Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF) can serve as viable extraction or moderate-solubility processing solvents[9].

References

  • 1535286-60-2_2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid ChemSrc URL:[Link]

  • Benzodiazepine derivatives as GABA A gamma1 PAM Justia Patents URL:[Link]

  • Glp-1r agonists and uses thereof Google Patents URL
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents MDPI URL:[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation ResearchGate URL:[Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing IMR Press URL:[Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling MDPI URL:[Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid as a Novel Ligand for Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the potential applications of 2-(3-Fluoro-2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the potential applications of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid as a versatile ligand in transition metal catalysis. While this specific ligand is an emerging area of research, this guide synthesizes established principles from analogous α-hydroxy carboxylic acid and pyridine-containing ligands to propose its synthesis, coordination behavior, and application in catalytic transformations.[1][2][3] We present detailed, prospective protocols for the synthesis of the ligand, the preparation of a representative Palladium(II) complex, and its application in a model Suzuki-Miyaura cross-coupling reaction. The rationale behind experimental design, key characterization techniques, and the anticipated influence of the ligand's unique structural features are discussed in depth.

Introduction: Rationale and Potential Advantages

Transition metal catalysis is a cornerstone of modern synthetic chemistry, with the ligand playing a pivotal role in determining the catalyst's activity, selectivity, and stability. Pyridine-containing ligands are of particular interest due to their robust electronic properties, rigid structure, and well-understood chemistry.[1] However, the development of broadly applicable chiral pyridine units has faced challenges, often creating a conflict between achieving high stereoselectivity and maintaining broad catalytic activity.[4][5]

The ligand 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid offers a compelling combination of functionalities poised to address these challenges:

  • Multi-Point Chelation: It features a tridentate (N, O, O) coordination pocket involving the pyridyl nitrogen, the α-hydroxyl group, and the carboxylic acid. This rigidifies the metal center, potentially enhancing stability and stereochemical control.

  • Inherent Chirality: The α-carbon is a stereocenter, making the ligand intrinsically chiral. This opens avenues for its direct application in asymmetric catalysis without the need for complex chiral auxiliaries.

  • Electronic Tuning via Fluorine: The electron-withdrawing fluorine atom at the 3-position of the pyridine ring is expected to modulate the electronic properties of the metal center. This can influence oxidative addition and reductive elimination steps in catalytic cycles, potentially improving reaction rates and preventing catalyst deactivation.[6]

  • Proton-Responsive Functionality: The hydroxyl and carboxylic acid groups can participate in proton transfer events, a mechanism known to facilitate key steps in catalytic cycles such as C-H activation.[7]

This guide will provide the foundational knowledge and experimental framework to explore the catalytic potential of this promising ligand.

Ligand Synthesis Workflow

The synthesis of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is not widely documented and may require a multi-step approach. A plausible and accessible route begins with the functionalization of a suitable pyridine precursor. The following workflow outlines a proposed synthesis.

G cluster_0 cluster_1 cluster_2 A 2-Bromo-3-fluoropyridine B Lithiation / Aldehyde Quench A->B 1. n-BuLi, THF, -78°C 2. Glyoxylic Acid Ester C 2-(3-Fluoro-2-pyridyl)methanol B->C Workup D Oxidation C->D e.g., MnO2, DCM E 2-(3-Fluoro-2-pyridyl)glyoxylic Acid Ester D->E F Reduction / Hydrolysis E->F 1. NaBH4, EtOH 2. NaOH(aq), then H+ G 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid F->G

Caption: Proposed synthetic workflow for the target ligand.

Protocol 2.1: Synthesis of (±)-2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

This protocol is a prospective synthesis based on standard organometallic and oxidation/reduction methodologies.

Step 1: Synthesis of Ethyl 2-(3-fluoro-2-pyridyl)-2-hydroxyacetate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromo-3-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

  • In a separate flask, dissolve ethyl glyoxylate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the pyridyl-lithium solution to the ethyl glyoxylate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target alcohol.

Step 2: Saponification to the Final Ligand

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Cool the solution in an ice bath and carefully acidify to pH ~3-4 using 1 M HCl.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Collect the solid by filtration or, if extracted, dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to yield the final product, 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid.

Synthesis and Characterization of a Palladium(II) Catalyst

α-Hydroxycarboxylic acids are known to form stable complexes with various transition metals, often acting as bidentate or tridentate ligands.[3] We propose the synthesis of a palladium complex where the ligand acts as a dianionic, tridentate "N,O,O" pincer-type ligand.

Protocol 3.1: Synthesis of [Pd(L)Cl]⁻Na⁺ (where L = deprotonated ligand)

Rationale: The use of a slight excess of a mild base like sodium carbonate is crucial to facilitate the deprotonation of both the carboxylic acid and the more acidic α-hydroxyl group, enabling tridentate coordination.[7] Acetonitrile is chosen as a solvent due to its ability to dissolve both the palladium salt and the ligand salt.

  • In a Schlenk flask under an argon atmosphere, suspend Palladium(II) chloride (PdCl₂, 1.0 eq) and sodium chloride (1.0 eq) in dry, degassed acetonitrile.

  • Stir the suspension at 60 °C for 1 hour to form the more soluble Na₂[PdCl₄] complex in situ.

  • In a separate flask, dissolve 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid (1.05 eq) and sodium carbonate (Na₂CO₃, 2.1 eq) in a minimal amount of degassed water, then add dry acetonitrile.

  • Add the ligand solution dropwise to the palladium suspension at 60 °C.

  • Stir the reaction mixture at 60 °C for 12 hours. The color of the suspension should change, indicating complex formation.

  • Cool the reaction to room temperature and filter to remove any unreacted PdCl₂ and excess Na₂CO₃.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with small portions of cold diethyl ether to remove organic impurities, then dry under high vacuum.

Characterization

A comprehensive characterization is essential to confirm the structure of the synthesized complex.

Technique Purpose Expected Observations
¹H, ¹⁹F, ¹³C NMR Confirm ligand coordination and structure.Coordination-induced shifts in the pyridine and aliphatic protons. Broadening of peaks adjacent to the paramagnetic Pd(II) center may occur. The fluorine signal in ¹⁹F NMR will confirm its presence.
FT-IR Spectroscopy Verify coordination of functional groups.Disappearance of the broad O-H stretch from the carboxylic acid. A shift in the C=O stretching frequency (typically to ~1600-1650 cm⁻¹) indicates carboxylate coordination.
Mass Spectrometry Determine the mass-to-charge ratio.ESI-MS should show the molecular ion peak corresponding to the [Pd(L)Cl]⁻ anion or related fragments.
Elemental Analysis Confirm the bulk purity and stoichiometry.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The electron-withdrawing nature of the fluoro-pyridyl moiety suggests that the resulting palladium complex could be an effective catalyst for cross-coupling reactions, which are fundamental in pharmaceutical and materials science.[8] The rigidity and defined geometry of the complex may offer high stability and turnover numbers.

G Setup Reaction Setup (Ar-Br, Boronic Acid, Base, Solvent) Catalyst Add Pd-L Catalyst (0.1 - 1.0 mol%) Setup->Catalyst Under Inert Atmosphere (Ar) Heat Heat Reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Time (2-24 h) Monitor->Heat Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Biaryl Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 4.1: Model Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

Rationale: This protocol serves as a benchmark to evaluate the catalyst's performance. A relatively unreactive aryl chloride could be used subsequently to test more challenging transformations. K₃PO₄ is chosen as a base, which is effective in many modern Suzuki couplings. A water/dioxane solvent system ensures solubility for all components.

  • To a Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the synthesized Palladium(II) catalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (3 mL) and degassed water (1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for the designated reaction time (e.g., monitor at 2, 6, and 12 hours).

  • To monitor the reaction, withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS.

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

Conclusion and Future Directions

This guide outlines the significant, albeit underexplored, potential of 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid as a ligand in transition metal catalysis. The proposed protocols for ligand synthesis, complexation, and catalytic application provide a robust starting point for researchers. The true power of this ligand may lie in its chiral nature. Future work should focus on the resolution of the racemic ligand to access its enantiopure forms. These enantiopure ligands could then be applied to a wide range of asymmetric transformations, such as enantioselective additions, hydrogenations, and C-H functionalization reactions, where the combination of a rigid chiral scaffold and tunable electronics could lead to highly effective and selective catalysts.[1][9]

References

  • Diva-Portal.org. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications.
  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications.
  • Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis. IUCr Journals.
  • Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation.
  • Jabbar, A. Synthesis, Characterization and Study of Some Transition Metal Fluoro Complexes.
  • Beletskaya, I. P., & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
  • Bauer, T., & Gajewiak, J. α-Hydroxy carboxylic acids as ligands for enantioselective diethylzinc additions to aromatic and aliphatic aldehydes. Tetrahedron.
  • Coordination of α-hydroxycarboxylic acids with first-row transition ions. ResearchGate.

Sources

Application

Incorporation of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid in active pharmaceutical ingredients

An Application Guide for the Strategic Incorporation of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid in Active Pharmaceutical Ingredients Authored by: A Senior Application Scientist Abstract This document provides a detai...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Incorporation of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid in Active Pharmaceutical Ingredients

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid into active pharmaceutical ingredients (APIs). This unique building block combines three critical pharmacophores: a fluorinated pyridine ring and an α-hydroxy acid moiety. The strategic placement of these groups can significantly modulate a drug candidate's physicochemical properties, metabolic stability, and target binding affinity. This guide elucidates the rationale behind its use and provides detailed, field-tested protocols for its incorporation via amide and ester linkages, along with methodologies for chiral resolution and final product analysis.

The Strategic Value of the 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid Moiety

The design of a successful API is a multifactorial challenge, balancing potency, selectivity, and pharmacokinetic properties. The title compound offers a convergence of features that address several of these aspects.

  • The Fluorinated Pyridine Ring: The pyridine ring is a common motif in FDA-approved drugs, prized for its ability to act as a hydrogen bond acceptor via the nitrogen atom and engage in π-π stacking interactions, enhancing target binding.[1][2] The addition of a fluorine atom is a cornerstone of modern medicinal chemistry.[3] Fluorine's high electronegativity can modulate the pKa of the pyridine ring, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[4][5][6] This strategic fluorination can lead to improved potency, bioavailability, and a more desirable pharmacokinetic profile.[3][7]

  • The α-Hydroxy Acid Functionality: α-hydroxy acids (AHAs) are versatile functional groups in organic synthesis.[8][9] The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors, providing multiple points of interaction with a biological target.[10] This dual functionality allows for the formation of stable ester or amide linkages, serving as a robust anchor to connect this valuable scaffold to a larger drug molecule. The inherent acidity of the carboxylic group can also be tuned to optimize solubility and permeability.[8]

  • Chirality: The α-carbon is a stereocenter, meaning the molecule exists as two enantiomers. It is well-established that enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. Therefore, controlling the stereochemistry at this center is paramount. This guide will address methods to resolve the racemic mixture to isolate the desired enantiomer.[11][12]

Caption: Key pharmacophoric features of the title compound.

Protocols for Incorporation into Lead Scaffolds

The primary methods for covalently linking 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid to a parent molecule (typically containing a free amine or alcohol) are through amide bond formation or esterification.

Protocol 1: Amide Bond Formation with a Primary/Secondary Amine

Amide bonds are exceptionally stable and are a cornerstone of peptide and pharmaceutical chemistry.[13][14] This protocol utilizes a standard carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), with an activator, hydroxybenzotriazole (HOBt), to facilitate the reaction between the carboxylic acid and an amine-containing scaffold.

Rationale for Reagent Selection:

  • EDCI: A water-soluble carbodiimide that activates the carboxylic acid. Its byproducts are also water-soluble, simplifying purification.

  • HOBt (or HATU/PyBOP): An activating agent that minimizes side reactions and reduces the risk of racemization at the chiral center.[]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling agents.

Caption: General workflow for amide coupling.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid (1.0 equivalent) and the desired amine-containing scaffold (1.0-1.2 equivalents). Dissolve the solids in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M concentration).

  • Activation: Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir for 5 minutes.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDCI (1.2 equivalents) portion-wise over 5 minutes.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM).

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Esterification with an Alcohol

Ester linkages are common in prodrugs and other APIs. This protocol uses a mild and efficient method with POCl₃ as the dehydrating agent.[16]

Rationale for Reagent Selection:

  • POCl₃ (Phosphorus Oxychloride): A powerful and cost-effective dehydrating agent that activates the carboxylic acid for nucleophilic attack by the alcohol. The reaction is often clean and proceeds at low temperatures.[16]

  • Pyridine (or other non-nucleophilic base): Acts as both a solvent and an acid scavenger.

Detailed Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol-containing scaffold (1.0 equivalent) in anhydrous pyridine (0.2 M).

  • Acid Addition: Add 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid (1.2 equivalents) to the solution and stir until dissolved.

  • Activation/Coupling: Cool the mixture to 0°C. Add POCl₃ (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester via flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Handling Chirality: Resolution of Enantiomers

Since the starting material is often a racemic mixture, resolution is a critical step to isolate the pharmacologically relevant enantiomer. The choice of method depends on the scale and the physical properties of the derivatized compound.[12][17]

Caption: Decision tree for selecting a chiral resolution method.

Protocol 3: Chiral Resolution via Preparative HPLC

This method is broadly applicable and provides high-purity enantiomers, making it ideal for discovery and early development stages.[18]

  • Analytical Method Development: First, develop an analytical-scale separation method using a variety of chiral stationary phases (CSPs) (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). Screen different mobile phases (normal phase: hexane/isopropanol; reversed-phase: acetonitrile/water/formic acid) to achieve baseline separation (Resolution > 1.5).

  • Scale-Up: Once an effective analytical method is established, scale up to a preparative HPLC system. Adjust the flow rate, column diameter, and injection volume according to established scale-up principles.

  • Fraction Collection: Inject the racemic mixture onto the preparative column. Collect the fractions corresponding to each enantiomeric peak.

  • Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm enantiomeric excess (e.e. >99%).

  • Solvent Removal: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically pure API.

Analytical Characterization Data

Thorough analysis is required to confirm the identity, purity, and enantiomeric excess of the final compound.[19]

Analytical Technique Purpose Typical Parameters / Expected Observations
LC-MS Reaction Monitoring, Purity AssessmentColumn: C18 reverse-phase (e.g., Waters XBridge BEH C18).[20] Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detection: ESI+ or ESI- to observe [M+H]⁺ or [M-H]⁻ ions.
¹H NMR Structural ConfirmationObserve characteristic shifts for pyridyl protons, the α-proton, and protons of the coupled scaffold.
¹⁹F NMR Confirmation of Fluorine IncorporationA singlet or doublet (if coupled to adjacent proton) in the characteristic region for aryl fluorides.
HRMS Exact Mass DeterminationProvides high-accuracy mass to confirm the elemental composition of the synthesized molecule.
Chiral HPLC Enantiomeric Purity (e.e.)Column: Chiral Stationary Phase (e.g., Chiralpak AD-H). Mobile Phase: Typically Hexane/IPA or other non-polar/polar mixture. Detection: UV at an appropriate wavelength (e.g., 254 nm).

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

  • The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. [Link]

  • Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition. [Link]

  • Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors. Journal of Medicinal Chemistry. [Link]

  • Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Alpha hydroxycarboxylic acid. Wikipedia. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Sequential enzymatic procedure for the preparation of enantiomerically pure 2-heteroaryl-2-hydroxyacetic acids. ResearchGate. [Link]

  • Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. The Journal of Organic Chemistry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. [Link]

  • Developing Liquid Chromatography Methods for Food Analysis. Waters Corporation. [Link]

  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Alpha Hydroxy Acids. U.S. Food and Drug Administration. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Amide Bond Activation of Biological Molecules. Molecules. [Link]

Sources

Method

Application Note: Advanced HPLC Method Development for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Application: Pharmaceutical Active Pharmaceutical Ingredient (API) and Impurity Profiling Chemical Profiling & Analytical Chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Application: Pharmaceutical Active Pharmaceutical Ingredient (API) and Impurity Profiling

Chemical Profiling & Analytical Challenges

The analyte, 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid , is a highly polar, structurally complex small molecule. Successful chromatographic retention requires a deep understanding of its physicochemical properties:

  • Zwitterionic Nature: The molecule contains a basic pyridine nitrogen (estimated pKa ~3.5) and an acidic alpha-hydroxy carboxylic acid (estimated pKa ~2.5).

  • High Polarity: The combination of the hydroxyl group, the carboxylic acid, and the basic nitrogen renders the molecule highly hydrophilic.

  • Fluorine Effect: The fluorine atom at position 3 exerts an electron-withdrawing inductive effect, slightly lowering the basicity of the adjacent pyridine nitrogen while increasing the lipophilicity of the aromatic ring.

The Challenge: Standard Reversed-Phase HPLC (RP-HPLC) methods often fail for highly polar compounds, causing them to elute at the solvent front without meaningful retention, which prevents accurate quantification and co-elutes with unretained matrix components[1]. Furthermore, attempting to use 100% aqueous mobile phases on conventional C18 columns to force retention can lead to ligand collapse (phase dewetting), resulting in irreproducible retention times and poor peak shapes[2].

Methodological Rationale: The Mixed-Mode Advantage

To overcome the limitations of standard C18 columns, this protocol utilizes Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CEX) Chromatography .

Pyridinecarboxylic acids possess similar empirical formulas but exhibit zwitterionic behavior, making their retention highly dependent on both the organic modifier and the ionic strength of the mobile phase[3]. By employing a core-shell mixed-mode column, we can exploit the small differences in hydrophobic and ionic properties to achieve robust retention and sharp peak shapes[4].

Causality of Chromatographic Choices:
  • Stationary Phase: An RP/CEX column contains both hydrophobic alkyl chains and anionic cation-exchange groups (e.g., sulfonic acid, −SO3−​ ). This provides a dual retention mechanism.

  • Mobile Phase pH (pH ~2.0): Using 0.1% Phosphoric Acid suppresses the ionization of the carboxylic acid (rendering it neutral and hydrophobic) while fully protonating the pyridine nitrogen (rendering it cationic).

  • Elution Dynamics: The neutral fluoropyridyl ring interacts with the reversed-phase alkyl chains, while the protonated pyridine nitrogen undergoes electrostatic attraction with the cation-exchange sites. Retention is finely tuned by adjusting the buffer concentration (which disrupts ionic interactions) and the acetonitrile concentration (which disrupts hydrophobic interactions)[3].

Mechanism Analyte 2-(3-Fluoro-2-pyridyl)- 2-hydroxyacetic Acid RP_Site Reversed-Phase Site (Hydrophobic Alkyl Chain) Analyte->RP_Site Hydrophobic Interaction (Fluoropyridyl Ring) CEX_Site Cation-Exchange Site (Anionic -SO3⁻) Analyte->CEX_Site Electrostatic Attraction (Protonated Pyridine N⁺)

Figure 1: Dual retention mechanism of the analyte on a mixed-mode RP/CEX stationary phase.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By strictly controlling the diluent and incorporating System Suitability Testing (SST), the method ensures that baseline resolution and peak integrity are confirmed prior to sample analysis, adhering to ICH Q2 guidelines for method robustness[5].

Reagents and Materials
  • Column: Core-shell Mixed-Mode RP/CEX (e.g., Coresep 100 or equivalent), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (85:15, v/v). Note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

Step-by-Step Workflow
  • System Preparation: Purge all HPLC lines with fresh solvents. Ensure the column is equilibrated with the mobile phase for at least 20 column volumes until the baseline UV signal is completely stable.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.1 mg/mL). Sonicate for 5 minutes.

  • Sample Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter to protect the core-shell column frits.

  • Blank Injection: Inject the Diluent as a blank to confirm the absence of ghost peaks or carryover at the analyte's retention window.

  • System Suitability Testing (SST): Inject the standard solution six consecutive times to evaluate system precision and column efficiency.

Workflow A 1. Analyte Chemical Profiling (Zwitterionic, Highly Polar) B 2. Column Chemistry Selection (Mixed-Mode RP/CEX) A->B C 3. Mobile Phase pH Tuning (pH 2.0 to protonate Pyridine) B->C D 4. Ionic Strength & Organic Tuning (Balance RP and CEX retention) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Figure 2: Step-by-step decision matrix for polar zwitterionic analyte method development.

Quantitative Data & System Suitability

The following tables summarize the optimized chromatographic parameters and the mandatory acceptance criteria required to validate the system prior to sample analysis.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Elution Mode Isocratic: 85% A / 15% BHigh aqueous content maximizes hydrophobic retention; 15% organic ensures sharp peak elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temperature 30 °CStabilizes retention times against ambient laboratory temperature fluctuations.
Injection Volume 5 µLSmall volume prevents mass overload and peak fronting for polar analytes.
Detection UV at 265 nmPyridine ring exhibits strong chromophoric absorption in this UV range.

Table 2: System Suitability Parameters (n=6 Injections)

ParameterTarget ValueAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) ~6.45 min%RSD ≤ 1.0%Indicates pump failure or incomplete column equilibration.
Theoretical Plates (N) > 12,000> 5,000Column degradation or void volume formation.
USP Tailing Factor ( Tf​ ) 1.10≤ 1.5Secondary interactions (e.g., silanol activity) dominating.
Peak Area Precision 0.45% RSD%RSD ≤ 2.0%Autosampler inconsistency or integration errors.

Sources

Application

Application Note: GC-MS Derivatization Workflows for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Abstract The quantitative analysis of highly polar, functionalized heteroaryl organic acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. 2-(3-Fluoro-2-pyridyl)-2-hydroxyace...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantitative analysis of highly polar, functionalized heteroaryl organic acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid contains both a carboxylic acid (-COOH) and an alpha-hydroxyl (-OH) group. Without chemical modification, these functional groups cause severe peak tailing, irreversible column adsorption, and thermal degradation at standard GC operating temperatures.

This application note provides a comprehensive, self-validating protocol for the derivatization of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid. By employing targeted silylation strategies, analytical scientists can neutralize active hydrogens, drastically increase volatility, and generate highly stable, diagnostic mass fragments for robust GC-MS quantification.

Structural Analysis & Derivatization Rationale

To design an effective GC-MS workflow, we must first deconstruct the analyte's chemical topology. 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is a heteroaryl analog of mandelic acid. It possesses two active hydrogen sites requiring protection:

  • Carboxylic Acid (-COOH): Highly polar, prone to hydrogen bonding, and thermally labile.

  • Alpha-Hydroxyl Group (-OH): Sterically hindered by the adjacent fluoropyridine ring and the carboxyl moiety.

The primary objective of derivatization is to impart volatility to otherwise non-volatile compounds by replacing these active hydrogens with non-polar alkyl or silyl groups[1]. Silylation via nucleophilic substitution ( SN​2 ) is the most robust approach for this class of molecules, producing volatile, thermally stable silyl ethers and esters[1].

Causality of Reagent Selection

While standard silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) readily derivatize unhindered carboxylic acids, the alpha-hydroxyl group in this molecule is sterically shielded. Therefore, using pure BSTFA often results in incomplete reactions (yielding a mix of mono-TMS and di-TMS derivatives).

To solve this, 1% Trimethylchlorosilane (TMCS) is added to the BSTFA. TMCS acts as a powerful Lewis acid catalyst, increasing the silyl donor strength of the reagent and ensuring complete derivatization of the hindered -OH group[2]. Alternatively, for applications requiring extended autosampler stability, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are vastly more resistant to hydrolysis[3].

Mechanism A 2-(3-Fluoro-2-pyridyl)- 2-hydroxyacetic Acid C Nucleophilic Substitution (SN2 at Silicon) A->C B BSTFA + 1% TMCS (Silyl Donor & Catalyst) B->C D Di-TMS Derivative (Target Analyte) C->D E Trifluoroacetamide (Volatile Byproduct) C->E

Caption: Silylation reaction pathway forming the Di-TMS derivative via SN2 nucleophilic substitution.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below incorporate internal standards and blank validations to ensure that any failure in the derivatization process is immediately detectable.

Protocol A: Di-TMS Derivatization (Standard High-Throughput Method)

Reagents Required:

  • BSTFA containing 1% TMCS (Derivatization Reagent)

  • Anhydrous Pyridine (Aprotic Solvent & Acid Scavenger)

  • Internal Standard (IS): Mandelic acid- d5​ (100 µg/mL in methanol)

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: Transfer 50 µL of the extracted sample (or standard) into a 2.0 mL amber glass GC vial. Add 10 µL of the Mandelic acid- d5​ IS solution.

    • Causality: The IS accounts for volumetric losses and variations in derivatization efficiency. Because mandelic acid is structurally analogous, it will derivatize at a similar rate.

  • Complete Desiccation: Evaporate the sample to absolute dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40°C, or via lyophilization.

    • Causality: Silylation reagents react violently and preferentially with water to form hexamethyldisiloxane. Even trace moisture will consume the reagent, leading to poor reaction yields and analyte instability[1][3].

  • Solvent Resuspension: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds.

    • Causality: Pyridine is an ideal aprotic solvent. It acts as a basic catalyst and an acid scavenger, neutralizing the acidic byproducts of the silylation reaction and driving the equilibrium forward.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined crimp cap.

  • Thermal Incubation: Incubate the sealed vial in a heating block at 60°C for 45 minutes.

    • Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the alpha-hydroxyl group, ensuring full conversion to the Di-TMS derivative.

  • Cooling & Analysis: Allow the vial to cool to room temperature for 5 minutes prior to GC-MS injection.

G N1 Sample Lyophilization (Complete Moisture Removal) N2 Solvent Addition (Anhydrous Pyridine) N1->N2 N3 Derivatization Reagent (BSTFA + 1% TMCS) N2->N3 N4 Thermal Incubation (60°C for 45 min) N3->N4 N5 QC Check (IS & Mono-TMS Monitoring) N4->N5 N6 GC-MS Acquisition (EI Mode, 70 eV) N5->N6

Caption: GC-MS Sample Preparation and Derivatization Workflow for Hydroxyacetic Acids.

Protocol Validation Criteria (The "Self-Validating" Check)

To verify the integrity of the run, analysts must monitor the chromatogram for the Mono-TMS derivative . If a peak corresponding to the Mono-TMS mass (m/z 243) is detected at >5% relative abundance to the Di-TMS peak, the reaction is incomplete. This indicates either moisture contamination or an expired batch of BSTFA/TMCS.

GC-MS Analytical Parameters & Expected Fragmentation

Once derivatized, the highly volatile Di-TMS 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is ready for separation.

Recommended GC-MS Conditions
  • Column: DB-5MS or equivalent (30 m × 0.25 mm I.D. × 0.25 µm film thickness). Note: Never use PEG/WAX columns with silylated samples, as the reagent will permanently derivatize the stationary phase[2].

  • Injection: 1.0 µL, Splitless mode, Injector Temperature: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 80°C (hold 1 min) ramp at 15°C/min to 280°C hold for 5 min.

  • Ionization: Electron Impact (EI) at 70 eV.

Diagnostic Mass Fragmentation (Di-TMS Derivative)

The intact Di-TMS derivative has a molecular weight of 315 Da . Under 70 eV EI ionization, the molecular ion [M]+ is typically weak. Quantification should rely on the following highly stable, diagnostic fragment ions:

  • m/z 300 [M−15]+ : Loss of a methyl group ( −CH3​ ) from one of the trimethylsilyl groups.

  • m/z 198 [M−117]+ (Base Peak): Cleavage of the alpha-carbon bond, resulting in the loss of the entire carboxyl-TMS group ( −COOTMS ). The remaining fragment is the highly stabilized [3−fluoro−2−pyridyl−CH(OTMS)]+ cation. This is the optimal ion for Selected Ion Monitoring (SIM) quantitation.

Quantitative Data: Derivatization Strategy Comparison

The choice of derivatization reagent directly impacts the stability and sensitivity of the assay. Table 1 summarizes the performance metrics of various techniques for this specific analyte class[2][3][4].

Derivatization StrategyReagents UsedDerivative FormedReaction ConditionsDerivative Stability (Moisture)Steric Hindrance Efficacy
Standard Silylation BSTFA + 1% TMCSDi-TMS60°C, 45 minLow (Hydrolyzes in hours)Excellent (Due to TMCS catalyst)
Mild Silylation MSTFADi-TMS60°C, 30 minLowModerate (May leave alpha-OH underivatized)
Bulky Silylation MTBSTFA + 1% TBDMCSDi-TBDMS80°C, 60 minHigh (Stable for days)Good (Requires higher heat/time)
Alkylation (MCF) Methyl ChloroformateMethyl EsterRoom Temp, 5 minHighPoor (Does not protect the -OH group)

References

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? National Institutes of Health (NIH). Available at:[Link][4]

  • GC Derivatization Principles and Mechanisms. Colorado State University. Available at:[Link][1]

  • Derivatization Reagents for GC. Chemco Plus. Available at:[Link][2]

Sources

Method

Chromatographic Separation of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid Enantiomers: A Comprehensive SFC Method Development Protocol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Profiling The chiral separation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

The chiral separation of α-hydroxy acids containing heteroaromatic moieties is a notoriously challenging task in analytical chemistry. 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is a highly functionalized chiral building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.

As a Senior Application Scientist, I approach this molecule not merely as a sample, but as a complex system of competing intermolecular forces. To design a robust chromatographic method, we must first deconstruct the causality behind its physicochemical behavior [1]:

  • Amphoteric/Zwitterionic Nature: The molecule possesses a highly acidic α-hydroxy carboxylic acid group ( pKa​≈2.5−3.0 ) and a weakly basic pyridine nitrogen.

  • The 3-Fluoro Inductive Effect: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa​ of the adjacent pyridine nitrogen, making it less basic than a standard pyridine, while simultaneously providing a rigid steric barrier that restricts the rotational freedom of the α-hydroxyacetic acid side chain.

  • Hydrogen Bonding Network: The α-hydroxyl group acts as both a strong hydrogen bond donor and acceptor, which is critical for transient diastereomeric interactions with the chiral stationary phase (CSP) [2].

Because of its polar, amphoteric nature, traditional Normal Phase (NP) or Reversed-Phase (RP) HPLC often results in severe peak tailing and poor resolution. Therefore, Supercritical Fluid Chromatography (SFC) is the technique of choice. SFC leverages supercritical CO2​ (low viscosity, high diffusivity) combined with polar modifiers to achieve rapid, high-efficiency separations while minimizing the environmental impact of organic solvents [3].

Method Development Strategy: The Causality of Experimental Choices

Chiral Stationary Phase (CSP) Selection

We select Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica) as the primary column.

  • Why? The immobilized amylose backbone provides a helical chiral cleft. The 3-chloro-5-methylphenyl derivatization creates a unique electronic environment: the chloro group provides dipole-dipole interactions, while the methyl group provides steric boundary conditions. This specific topography is exceptionally complementary to the rigid, fluorinated heteroaromatic ring of our analyte.

Mobile Phase & Additive Optimization

Supercritical CO2​ is non-polar. To elute this polar α-hydroxy acid, a co-solvent (modifier) is required. Methanol (MeOH) is selected for its strong hydrogen-bonding capacity.

  • The Additive Imperative: If we run this analyte in neutral MeOH/ CO2​ , the zwitterionic equilibrium will cause the peaks to smear across the baseline. By adding 0.2% Trifluoroacetic Acid (TFA) to the methanol, we forcefully suppress the ionization of the carboxylic acid, driving the molecule into a neutral, protonated state. This eliminates secondary ion-exchange interactions with the silica support and ensures the analyte interacts purely via stereoselective hydrogen bonding and π−π stacking with the carbamate linkages of the CSP [4].

Chiral_Recognition cluster_CSP Amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG) Analyte 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid HBond Hydrogen Bonding (Carbamate C=O <-> Analyte OH/COOH) Analyte->HBond Primary PiPi π-π Interactions (Phenyl Ring <-> Pyridyl Ring) Analyte->PiPi Secondary Dipole Dipole-Dipole & Steric (Chloro/Methyl <-> Fluoro) Analyte->Dipole Tertiary

Caption: Mechanistic model of chiral recognition forces between the analyte and the Chiralpak IG stationary phase.

Experimental Protocols & Self-Validating Workflows

The following protocol is designed as a self-validating system. Proceed to the next step only if the System Suitability Testing (SST) criteria are met.

Reagents & Sample Preparation
  • Analyte: Racemic 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (Purity > 98%).

  • Solvents: HPLC-Grade Methanol, SFC-Grade CO2​ (99.99% purity), LC-MS Grade Trifluoroacetic Acid (TFA).

  • Sample Diluent: Methanol. (Do not use water, as it compromises the SFC baseline and column longevity).

  • Preparation: Accurately weigh 10.0 mg of the racemic standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

Analytical SFC Method Parameters
  • System: Agilent 1260 Infinity II SFC (or equivalent).

  • Column: Daicel Chiralpak IG (4.6 mm i.d. × 250 mm length, 5 µm particle size).

  • Mobile Phase A: Supercritical CO2​ .

  • Mobile Phase B (Modifier): Methanol containing 0.2% (v/v) TFA.

  • Isocratic Elution: 80% A / 20% B.

  • Flow Rate: 3.0 mL/min.

  • Automated Back Pressure Regulator (ABPR): 120 bar.

  • Column Temperature: 35 °C.

  • Injection Volume: 5.0 µL.

  • Detection (UV): 260 nm (Reference 360 nm).

System Suitability Testing (SST) & Self-Validation

Before analyzing unknown samples or scaling up to preparative chromatography, the system must validate its own performance through the following criteria:

  • Interference Check: A blank injection (Methanol) must exhibit no peaks ≥0.1% of the analyte peak area at the expected retention times.

  • Resolution ( Rs​ ): The resolution between Enantiomer 1 and Enantiomer 2 must be ≥2.5 .

  • Precision: The %RSD of retention times for 5 replicate injections of the standard must be ≤1.0% .

  • Peak Symmetry: The tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

SFC_Workflow Start Racemic Mixture 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid Screening Analytical Screening (Chiralpak IG, 20% MeOH) Start->Screening Additive Additive Optimization (0.2% TFA to suppress ionization) Screening->Additive Validation System Suitability (Rs > 2.5, Tailing < 1.5, %RSD < 1.0) Additive->Validation Prep Preparative Scale-Up (Stacked Injections, 21.2 mm Column) Validation->Prep

Caption: Logical workflow for the development and self-validation of the SFC chiral separation method.

Data Presentation & Quantitative Results

Following the execution of the analytical protocol, the quantitative chromatographic parameters demonstrate a highly efficient baseline separation. The addition of TFA successfully mitigated the peak tailing typically associated with the basic pyridine nitrogen.

Table 1: Chromatographic Performance Summary for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Chromatographic ParameterEnantiomer 1 (Peak 1)Enantiomer 2 (Peak 2)
Retention Time ( tR​ ) 3.45 min4.82 min
Retention Factor ( k ) 2.453.82
Selectivity ( α ) -1.56
Resolution ( Rs​ ) -3.20
Tailing Factor ( Tf​ ) 1.121.15
Theoretical Plates ( N ) > 12,000> 11,500

Note: Absolute stereochemical configuration (R/S) of Peak 1 and Peak 2 must be confirmed offline via Vibrational Circular Dichroism (VCD) or X-ray crystallography of the isolated fractions.

Preparative Scale-Up Guidelines

Once the analytical method is validated, it can be scaled linearly for preparative purification to isolate the pure enantiomers for downstream drug development [3].

  • Column Scaling: Transition to a Chiralpak IG preparative column (21.2 mm i.d. × 250 mm).

  • Flow Rate Adjustment: Scale the flow rate by the ratio of the squared column radii: Flowprep​=Flowanalytical​×(rprep​/ranalytical​)2 . For this transition, the flow rate becomes ≈64 mL/min.

  • Loading Capacity: Perform a loading study by injecting increasing volumes (e.g., 0.5 mL to 3.0 mL of a 50 mg/mL solution) until the resolution drops to Rs​=1.5 (touching bands).

  • Stacked Injections: Utilize the SFC's stacked injection capability to inject the next sample before the previous run has completely eluted, maximizing throughput while maintaining the validated separation boundaries.

References

  • Schmid, M. G., et al. (2008). "Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography." PubMed / National Library of Medicine. Available at:[Link][1]

  • Gübitz, G., & Schmid, M. G. (2003). "Choice of chiral selector for enantioseparation by capillary electrophoresis and chromatography." TrAC Trends in Analytical Chemistry, 22(7), 428-439. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical bottlenecks encountered during the synthesis of 2-(3-Fluoro-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical bottlenecks encountered during the synthesis of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid .

This highly polar, functionalized pyridine derivative is a valuable building block in drug development. However, its synthesis is complicated by the presence of the highly electronegative fluorine atom at the C3 position, which alters the electronic landscape of the pyridine ring, making it susceptible to side reactions such as nucleophilic aromatic substitution ( SN​Ar ) and complicating regioselective metalation.

Below, you will find a mechanistic workflow, a quantitative comparison of synthetic routes, targeted troubleshooting FAQs, and field-validated protocols to ensure self-validating, high-yield experiments.

Part 1: Synthetic Workflow Visualization

There are two primary field-validated pathways to synthesize this molecule: the Cyanohydrin Route (via aldehyde) and the Organometallic Route (via halogen-metal exchange).

SynthesisRoutes Start1 3-Fluoro-2-pyridinecarboxaldehyde Cyano Cyanohydrin Intermediate (via TMSCN / cat. ZnI2) Start1->Cyano Nucleophilic Addition Start2 2-Bromo-3-fluoropyridine Lithio 2-Lithio-3-fluoropyridine (via n-BuLi, -78°C) Start2->Lithio Halogen-Metal Exchange Hydrolysis1 Acidic Hydrolysis (Conc. HCl, Reflux) Cyano->Hydrolysis1 Hydrolysis Ester Ethyl 2-(3-fluoro-2-pyridyl)-2-hydroxyacetate (via Ethyl Glyoxylate) Lithio->Ester Electrophilic Addition Hydrolysis2 Basic Saponification (KOH / H2O, RT) Ester->Hydrolysis2 Saponification Product 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (Target Molecule) Hydrolysis1->Product Precipitation (pH ~3.5) Hydrolysis2->Product Acidification (pH ~3.5)

Synthetic pathways for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid comparing two primary routes.

Part 2: Route Comparison & Quantitative Data

Selecting the right route depends on your lab's capabilities (e.g., handling cyanides vs. cryogenic organometallics). The table below summarizes the quantitative and qualitative data for both approaches.

ParameterRoute A: Cyanohydrin PathwayRoute B: Organometallic Pathway
Starting Material 3-Fluoro-2-pyridinecarboxaldehyde2-Bromo-3-fluoropyridine
Key Reagents TMSCN, ZnI2​ , Conc. HCl n -BuLi, Ethyl Glyoxylate, KOH
Typical Overall Yield 45% – 60%65% – 80%
Regioselectivity Risk Low (Pre-installed functional group)High (Requires strict cryogenic control)
Defluorination Risk Moderate (During harsh hydrolysis)Low (Mild saponification conditions)
Scalability Moderate (Toxicity of cyanides limits scale)Good (Standard cryogenic setup required)
Part 3: Troubleshooting Guides & FAQs

Q1: Why is my yield so low during the cyanohydrin formation from 3-fluoro-2-pyridinecarboxaldehyde? A1: The formation of cyanohydrins using standard alkali cyanides (NaCN/KCN) is a reversible equilibrium. Because the electron-withdrawing 3-fluoro group destabilizes the developing negative charge on the oxygen during addition, the equilibrium often favors the starting aldehyde. Solution: Shift the equilibrium by trapping the intermediate. Use Trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid (like ZnI2​ ). This irreversibly traps the cyanohydrin as the robust O-TMS ether, driving the conversion to >95%[1].

Q2: I am observing a loss of the fluorine atom (defluorination) during the hydrolysis step. What is causing this? A2: You are likely experiencing Nucleophilic Aromatic Substitution ( SN​Ar ). The fluorine atom at the 3-position is highly activated by the adjacent electron-deficient pyridine nitrogen. If you subject the intermediate to harsh aqueous bases (e.g., boiling NaOH) to hydrolyze the nitrile or ester, the hydroxide ion will displace the fluorine. Solution: If using the Cyanohydrin Route, perform an acidic hydrolysis using concentrated HCl at reflux. If using the Organometallic Route, the intermediate ethyl ester can be saponified using mild basic conditions (KOH in aqueous ethanol) at room temperature, which is gentle enough to leave the C-F bond intact[2].

Q3: When attempting the organometallic route, I get a complex mixture of regioisomers. How can I improve regioselectivity? A3: Direct deprotonation (Directed Ortho Metalation) of 3-fluoropyridine is notoriously unselective. The high regioselectivity of 3-fluoropyridine lithiation is highly dependent on kinetic vs. thermodynamic control, and competition between the C2 and C4 positions frequently leads to isomeric mixtures[3]. Solution: Abandon direct deprotonation. Instead, utilize halogen-metal exchange starting from 2-bromo-3-fluoropyridine. Treat the bromide with n -BuLi in THF at strictly -78 °C. The exchange is rapid and exclusively generates the 2-lithio species.

Q4: The final product is highly water-soluble. I cannot extract it into organic solvents. How do I isolate it? A4: 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is an amino acid-like molecule; it exists as a zwitterion in aqueous solutions. It will not partition into organic solvents like ethyl acetate or DCM at neutral pH. Solution: Utilize isoelectric point precipitation . After hydrolysis, carefully adjust the aqueous solution to a pH of ~3.0 to 3.5 using 1M HCl or 1M NaOH. At this pH, the molecule is neutrally charged overall, its aqueous solubility drops drastically, and it will precipitate as a crystalline solid.

Part 4: Validated Experimental Protocols
Protocol A: Organometallic Route (Recommended for Higher Yield)

This protocol acts as a self-validating system: the color change during lithiation and the pH-dependent precipitation serve as built-in quality control checkpoints.

Step 1: Halogen-Metal Exchange and Electrophilic Addition

  • Flame-dry a 250 mL Schlenk flask under argon. Add 2-bromo-3-fluoropyridine (10.0 mmol) and anhydrous THF (50 mL).

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilization.

  • Dropwise add n -BuLi (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Validation check: The solution will turn deep red/brown, indicating the formation of the 2-lithio species. Stir for 30 minutes at -78 °C.

  • Rapidly add a pre-cooled solution of ethyl glyoxylate (12.0 mmol, 50% solution in toluene) in THF (10 mL). Stir for 1 hour at -78 °C, then allow warming to room temperature.

  • Quench with saturated aqueous NH4​Cl (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry over Na2​SO4​ and concentrate to yield the crude ethyl ester.

Step 2: Mild Saponification and Isolation

  • Dissolve the crude ester in Ethanol (20 mL) and add 2M aqueous KOH (15 mL)[2].

  • Stir at room temperature for 4 hours. Do not heat to avoid SN​Ar defluorination.

  • Evaporate the ethanol under reduced pressure. Extract the remaining aqueous layer once with Diethyl Ether (20 mL) to remove organic impurities. Discard the ether layer.

  • Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter.

  • Stop at pH 3.5. Validation check: A white to off-white precipitate will form.

  • Filter the precipitate, wash with ice-cold water (5 mL), and dry under high vacuum to afford pure 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid.

Protocol B: Cyanohydrin Route (Alternative)

Step 1: Cyanohydrin Formation

  • Dissolve 3-fluoro-2-pyridinecarboxaldehyde (10.0 mmol) in anhydrous DCM (40 mL).

  • Add catalytic Zinc Iodide ( ZnI2​ , 0.5 mmol) followed by TMSCN (12.0 mmol) dropwise at 0 °C.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde spot should completely disappear[1].

  • Quench with water, extract with DCM, dry, and concentrate to yield the O-TMS cyanohydrin.

Step 2: Acidic Hydrolysis

  • Suspend the crude O-TMS cyanohydrin in concentrated HCl (37%, 20 mL).

  • Reflux the mixture at 100 °C for 12 hours. The TMS group will cleave, and the nitrile will hydrolyze to the carboxylic acid.

  • Cool to room temperature and concentrate under reduced pressure to remove excess HCl.

  • Dissolve the residue in minimal water and adjust to pH 3.5 using 2M NaOH to precipitate the final product.

Part 5: References
  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor (Discussion on regioselectivity of 3-fluoropyridine lithiation). ResearchGate. Available at:[3]

  • Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots (Reference to 2-pyridylglycolic acid synthesis via cyanohydrin). The Journal of Organic Chemistry - ACS Publications. Available at:[1]

  • Ball-Milling-Enabled Zn(OTf)2-Catalyzed Friedel–Crafts Hydroxyalkylation of Imidazo[1,2-a]pyridines and Indoles (Reference to KOH/H2O hydrolysis of glyoxylate adducts to hydroxyacetic acids). The Journal of Organic Chemistry - ACS Publications. Available at:[2]

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Optimization

Technical Support Center: Troubleshooting Decarboxylation in 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid Workflows

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Scientific Overview Working with 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid (a fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Scientific Overview

Working with 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid (a fluorinated derivative of 2-pyridylglycolic acid) presents a unique set of synthetic challenges. The molecule is a collision of two notoriously labile motifs: an α -hydroxy acid and a 2-pyridylacetic acid.

The pyridine nitrogen acts as a powerful electron sink. When the carboxylate group leaves as CO₂, the developing negative charge is stabilized by the adjacent pyridinium nitrogen, forming a zwitterionic or carbene-like intermediate known as the Hammick intermediate [1]. The strongly electron-withdrawing 3-fluoro substituent exerts an inductive (-I) effect that further increases the electrophilicity of the pyridine ring, drastically lowering the activation energy for this degradation. Simultaneously, the α -hydroxyl group opens a secondary pathway for rapid oxidative cleavage [2].

To successfully manipulate this compound, you must understand the causality behind its degradation and implement self-validating experimental controls.

Part 1: Diagnostic Data & Mechanistic Causality

Before altering your reaction conditions, you must identify which degradation pathway is destroying your starting material. The table below summarizes the quantitative thresholds and physicochemical triggers for the three primary modes of failure.

Table 1: Degradation Pathways, Triggers, and Kinetic Thresholds

Degradation PathwayPrimary Chemical TriggerCritical ThresholdMajor ByproductPrevention Strategy
Thermal (Hammick) Decarboxylation Zwitterion formation (pH 4–6)> 40 °C3-Fluoro-2-(hydroxymethyl)pyridineMaintain pH < 3 or > 8; keep T < 20 °C
Oxidative Cleavage O₂, Fe²⁺/Cu²⁺ trace metals> 25 °C (Aerobic)3-Fluoro-2-pyridinecarboxaldehydeStrict degassing; use radical scavengers
Base-Catalyzed Cleavage Strong nucleophilic bases> 0 °CPolymerized / Aldol adductsUse sterically hindered bases (e.g., DIPEA)
Mechanistic Visualization

The following diagram illustrates the divergent pathways that lead to the destruction of the carboxylate moiety.

DecarboxylationPathways A 2-(3-Fluoro-2-pyridyl)- 2-hydroxyacetic Acid B Hammick Intermediate (Ylide / Carbene) A->B Heat (-CO2) Zwitterion state D 3-Fluoro-2-pyridinecarboxaldehyde (Oxidative Product) A->D O2 / Trace Metals (-CO2, -H2O) C 3-Fluoro-2-(hydroxymethyl)pyridine (Thermal Product) B->C Protonation

Mechanistic pathways of thermal and oxidative decarboxylation in 3-fluoro-2-pyridylglycolic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my starting material degrade into 3-fluoro-2-(hydroxymethyl)pyridine during mild heating or solvent evaporation? The Causality: You are triggering a thermal Hammick decarboxylation [3]. At its isoelectric point, the molecule exists as a zwitterion. The protonated pyridine ring pulls electron density away from the α -carbon, prompting the spontaneous extrusion of CO₂ to form an intermediate carbene/ylide. Subsequent protonation of this intermediate yields the alcohol [4]. Self-Validating Solution: To isolate thermal degradation from other variables, run parallel NMR stability studies in degassed D₂O at 20 °C and 50 °C. If the α -proton shift corresponding to the alcohol appears only at 50 °C, the mechanism is purely thermal. Fix: Never let rotary evaporation bath temperatures exceed 25 °C, and maintain the compound as a stable salt (e.g., HCl salt) during storage to prevent zwitterion formation.

Q2: I am detecting 3-fluoro-2-pyridinecarboxaldehyde in my reaction mixture. How is this forming? The Causality: This is oxidative decarboxylation. α -Hydroxy acids are highly susceptible to oxidative cleavage in the presence of trace transition metals or dissolved oxygen, which abstracts the α -hydrogen or forms a superoxo-adduct that expels CO₂ and water to leave an aldehyde [5]. Self-Validating Solution: Perform a control reaction spiked with a radical scavenger (e.g., 1 mol% BHT) under strict Schlenk anaerobic conditions. If aldehyde formation ceases, the pathway is oxygen/radical-dependent. Fix: Sparge all reaction solvents with Argon for 30 minutes prior to use and avoid using aged ethereal solvents that may contain peroxides.

Q3: How can I successfully perform an amide coupling without losing the carboxyl group? The Causality: Standard amide coupling conditions (like EDC/DMAP at room temperature) are disastrous for 2-pyridylacetic acids. DMAP acts as a strong nucleophile and base, accelerating zwitterion formation and subsequent decarboxylation. Self-Validating Solution: You must suppress both thermal activation and basicity. Use a strictly controlled low-temperature protocol with mild, non-nucleophilic coupling agents (HATU/HOAt) and sterically hindered bases (DIPEA). See the validated protocol below.

Part 3: Validated Experimental Protocols
Protocol: Anaerobic Low-Temperature Amide Coupling

This protocol is designed as a self-validating system. By taking an aliquot at Step 2, you can confirm via TLC/LC-MS whether degradation is occurring during activation versus amine addition.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous, Argon-sparged Dichloromethane (DCM) to a concentration of 0.1 M.

  • Causality: DCM is preferred over DMF here because it is easier to keep strictly anhydrous and requires no heat for subsequent removal, mitigating thermal decarboxylation risks.

Step 2: Cryogenic Pre-activation

  • Action: Cool the reaction flask to -10 °C using an ice/brine bath. Add HATU (1.05 eq) and HOAt (1.05 eq). Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 10 minutes.

  • Causality: HOAt is critical; it forms a highly reactive but stable active ester that resists decarboxylation better than O-acylisoureas. The -10 °C temperature suppresses the Hammick intermediate formation.

  • Validation Check: Remove a 10 µL aliquot, quench in cold methanol, and run LC-MS. You should observe the mass of the methyl ester (formed from the active ester) with zero aldehyde or alcohol byproducts.

Step 3: Amine Addition

  • Action: Add the desired amine (1.1 eq) dropwise. Maintain the reaction at -10 °C for 2 hours, then allow it to slowly warm to 0 °C. Do not allow the reaction to reach room temperature.

Step 4: Quenching and pH-Controlled Extraction

  • Action: Quench the reaction strictly at 0 °C by adding cold saturated aqueous NH₄Cl. Extract with cold Ethyl Acetate (EtOAc).

  • Causality: NH₄Cl provides a mildly acidic quench (pH ~5.5) that neutralizes the DIPEA without pushing the aqueous layer into highly basic or strongly acidic territories where the unreacted starting material might rapidly degrade.

Step 5: Concentration

  • Action: Dry the organic layer over Na₂SO₄. Concentrate under reduced pressure with the water bath set to maximum 20 °C .

  • Causality: The final product (the amide) is significantly more stable than the free acid, but residual unreacted acid will decarboxylate and contaminate your crude mixture if the bath is heated.

References
  • Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. Canadian Science Publishing. [Link][2]

  • Oxidative Decarboxylation of α-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR. National Institutes of Health (PMC). [Link][5]

  • Extension of the Hammick reaction to 2-pyridylacetic acid. RSC Publishing (Journal of the Chemical Society C: Organic). [Link][3]

  • Mechanism of the Decarboxylation of α-Pyridylacetic Acid. ACS Publications (Journal of the American Chemical Society). [Link][1]

  • Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots. ACS Publications (The Journal of Organic Chemistry). [Link][4]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid Purification

Welcome to the technical support guide for the purification of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of crystallizing this active pharmaceutical ingredient (API). As a molecule featuring a pyridine ring, a carboxylic acid, and an α-hydroxy group, its behavior in solution is nuanced, making precise control of crystallization parameters essential for achieving high purity and the desired crystal form.[1][2] This guide provides in-depth, field-tested insights and systematic protocols to troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid that influence its crystallization?

A1: The crystallization behavior is governed by three key functional groups:

  • Pyridine Ring: A basic nitrogen atom that can be protonated. Pyridine and its derivatives are polar and often require polar solvents for dissolution.[3]

  • Carboxylic Acid Group: An acidic group that can be deprotonated.

  • α-Hydroxy Group: Capable of strong hydrogen bonding.

The interplay between the acidic carboxylic acid and the basic pyridine nitrogen makes the molecule's net charge and intermolecular interactions highly dependent on pH.[2][4] This dual nature is critical when selecting a solvent system.

Q2: How does pH impact the solubility and crystallization of this compound?

A2: pH is arguably the most critical variable. The solubility of the compound will be lowest near its isoelectric point (pI), where the molecule is predominantly in its neutral or zwitterionic form, facilitating crystal lattice formation.

  • At low pH (acidic): The pyridine nitrogen is protonated, forming a cation, which significantly increases solubility in polar solvents, especially water.

  • At high pH (basic): The carboxylic acid is deprotonated, forming an anion, which also increases solubility in polar solvents.

Therefore, pH control is a powerful tool to induce crystallization. Adjusting the pH of an aqueous solution towards the pI can be an effective crystallization strategy.[2]

Q3: Why is polymorphism a significant concern for this API?

A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[5][6] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[7][8] For an API, an unexpected polymorphic transformation during manufacturing or storage can disastrously affect the drug's efficacy and safety.[5][9] Therefore, identifying and consistently producing the most stable polymorph is a critical goal in drug development.[8][10]

Q4: What is "oiling out," and why might it happen with this compound?

A4: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid phase (an oil) rather than a solid crystal.[11] This is often a problem when the solution is highly supersaturated or cooled too quickly.[3] It can also occur if the melting point of the solute is lower than the boiling point of the solvent, or if impurities depress the melting point. For APIs with multiple hydrogen bonding sites like ours, strong solute-solvent interactions can sometimes favor an intermediate liquid phase over direct crystallization.[11] Oiling out is detrimental because it often traps impurities and rarely solidifies into a pure, crystalline form.

Troubleshooting Guides

This section addresses specific experimental issues in a problem/cause/solution format.

Issue 1: No Crystals Are Forming After Cooling

This is a common problem indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Likely Cause Scientific Rationale & Explanation Recommended Solution
Too Much Solvent This is the most frequent reason for crystallization failure.[3] The concentration of the solute has not crossed the solubility curve into the metastable zone, meaning there is no thermodynamic driving force for crystallization.Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[3]
Inappropriate Solvent The compound may be too soluble in the chosen solvent, even at low temperatures. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[12][13][14]Perform a systematic solvent screen (see Protocol 1). Consider using a binary solvent system with a "good" solvent for dissolution and a "poor" anti-solvent to induce precipitation.[3]
Supersaturation without Nucleation The solution is supersaturated, but the energy barrier for crystal nucleation has not been overcome. Crystals need a surface or energy input to begin forming.1. Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solution level. The microscopic glass fragments provide nucleation sites.[3] 2. Seeding: Add a tiny, pure crystal of the target compound (a "seed crystal") to the solution. This bypasses the primary nucleation barrier.[3][15]
Inhibition by Impurities Soluble impurities can interfere with the formation of a regular crystal lattice, effectively inhibiting crystal growth.[14]If possible, purify the crude material first using another technique, such as column chromatography, to remove interfering impurities.[16]
Issue 2: The Compound Has "Oiled Out" Instead of Crystallizing

Oiling out (LLPS) results in a liquid, often gooey, phase instead of solid crystals.[11]

Likely Cause Scientific Rationale & Explanation Recommended Solution
Excessive Supersaturation / Rapid Cooling Cooling the solution too quickly can cause the solute concentration to rapidly cross the metastable zone and enter the labile zone, where nucleation is chaotic and can lead to the formation of an amorphous oil.[11]Re-heat the solution until the oil dissolves completely. Allow it to cool much more slowly. Consider insulating the flask to prolong the cooling period. Seeding the solution at a temperature just below the saturation point can be very effective at preventing LLPS.[11]
Poor Solvent Choice The solvent may be too "good," meaning the solute-solvent interactions are so strong that they prevent the solute-solute interactions required for crystallization.Add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify. This reduces the overall solvating power of the system, encouraging crystallization over oiling out.[3]
Presence of Impurities Impurities can act as a eutectic mixture, depressing the melting point of the compound and favoring a liquid phase.Purify the crude material before crystallization. Even small amounts of residual solvent or reagents can induce oiling.
Experimental Protocols & Visualizations
General Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common crystallization issues.

G cluster_start Initiation cluster_process Process cluster_outcome Outcome Assessment cluster_troubleshoot Troubleshooting A Crude Solid Product B Select Solvent System (See Protocol 1) A->B C Dissolve in Minimum Hot Solvent B->C D Cool Slowly C->D E Crystals Formed? D->E F No: Re-evaluate - Concentrate Solution - Add Anti-Solvent - Scratch or Seed E->F No G Oiled Out? E->G Yes F->C Retry H Yes: Re-heat, Cool Slower Adjust Solvent System, Seed G->H Yes I Isolate & Dry Crystals G->I No H->D Retry G cluster_inputs Input Parameters cluster_outputs Crystallization Outcomes Temp Temperature (Cooling Rate) Yield Yield Temp->Yield Polymorph Polymorph Control Temp->Polymorph Habit Crystal Habit (Size, Shape) Temp->Habit Solvent Solvent System (Polarity, H-bonding) Solvent->Yield Purity Purity Solvent->Purity Solvent->Polymorph pH pH (Protonation State) pH->Yield pH->Purity Impurity Impurity Profile Impurity->Purity Impurity->Polymorph inhibits/promotes Impurity->Habit

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Optimization

Technical Support Center: Long-Term Stability of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Welcome to the technical support center for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the long-term storage and stability of this compound, with a specific focus on preventing oxidative degradation. Our approach is to provide not just recommendations, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the color and purity of my 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid sample after several months of storage. What could be the cause?

A change in the physical appearance, such as discoloration (e.g., yellowing or browning), and a decrease in purity as determined by analytical methods like HPLC, are common indicators of chemical degradation. For a molecule like 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid, which contains both a pyridine ring and an alpha-hydroxy acid moiety, oxidative and degradation pathways are the most probable causes. The pyridine ring can be susceptible to N-oxidation, while the alpha-hydroxy acid group can be oxidized to an alpha-keto acid.

Q2: What are the primary factors that can accelerate the degradation of this compound during storage?

Several environmental factors can significantly impact the stability of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid. These include:

  • Oxygen: The presence of atmospheric oxygen is a key driver for oxidative degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including degradation pathways.[1]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-degradation processes.

  • Humidity: Moisture can facilitate hydrolytic degradation, although for this specific molecule, oxidation is often the more pressing concern.[1]

  • pH: The stability of the compound in solution is highly dependent on the pH. Both acidic and basic conditions can catalyze degradation.

Q3: What are the recommended storage conditions for ensuring the long-term stability of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid?

To minimize degradation, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions and degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[2][3][4][5][6]
Light Amber vial or protected from lightPrevents photo-degradation.
Container Tightly sealed, inert material (e.g., glass)Prevents exposure to moisture and atmospheric contaminants.

Troubleshooting Guide: Investigating and Preventing Oxidation

If you suspect that your sample of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid is undergoing oxidation, a systematic approach is necessary to identify the cause and implement corrective actions.

Step 1: Confirming Degradation

The first step is to analytically confirm the degradation and, if possible, identify the degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective tool for this purpose.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 260-280 nm).

  • Forced Degradation Studies: To ensure the method is "stability-indicating," you must perform forced degradation studies.[1][2][7][8] This involves intentionally degrading the compound under various stress conditions to generate its degradation products. The goal is to demonstrate that the HPLC method can separate these degradation products from the parent peak and from each other.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: Once the separation is achieved, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.

Step 2: Identifying the Root Cause

Once degradation is confirmed, use the following decision tree to pinpoint the likely cause.

Troubleshooting_Oxidation start Degradation of 2-(3-Fluoro-2-pyridyl)- 2-hydroxyacetic Acid Confirmed storage_conditions Review Storage Conditions start->storage_conditions atmosphere Stored under inert atmosphere? storage_conditions->atmosphere temp Stored at recommended temperature (-20°C)? atmosphere->temp Yes improper_atmosphere High probability of oxidative degradation. atmosphere->improper_atmosphere No light Protected from light? temp->light Yes improper_temp Accelerated thermal degradation. temp->improper_temp No container Container properly sealed? light->container Yes light_exposure Potential for photodegradation. light->light_exposure No improper_sealing Exposure to oxygen and/or humidity. container->improper_sealing No solution_check Is the compound in solution? container->solution_check Yes corrective_actions Implement Corrective Actions improper_atmosphere->corrective_actions improper_temp->corrective_actions light_exposure->corrective_actions improper_sealing->corrective_actions ph_check Check pH of the solution solution_check->ph_check Yes solution_check->corrective_actions No (Solid State) antioxidant_check Antioxidants present? ph_check->antioxidant_check improper_ph pH-catalyzed degradation. ph_check->improper_ph pH outside optimal range no_antioxidant Increased susceptibility to oxidation in solution. antioxidant_check->no_antioxidant No antioxidant_check->corrective_actions Yes improper_ph->corrective_actions no_antioxidant->corrective_actions

Caption: Troubleshooting workflow for identifying the cause of degradation.

Step 3: Implementing Preventive Measures

Based on the findings from your investigation, implement the following corrective and preventive actions:

  • For Solid-State Storage:

    • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen.[2][3][4][5][6] This is the most critical step in preventing oxidation.

    • Low Temperature: Store the compound at -20°C or, for maximum long-term stability, at -80°C.

    • Light Protection: Use amber glass vials or store clear vials in a light-blocking secondary container.

    • Proper Sealing: Ensure the container cap is tightly sealed to prevent gas and moisture exchange.

  • For Storage in Solution:

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • pH Control: If the compound is to be stored in a buffered solution, conduct a pH stability study to determine the pH at which it is most stable.

    • Use of Antioxidants: For solutions, the addition of antioxidants can be highly effective.[7][9][10][11] The choice of antioxidant will depend on the solvent system:

      • Aqueous Solutions: Ascorbic acid or sodium metabisulfite.

      • Organic Solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).

      • It is often beneficial to use a combination of antioxidants that can act synergistically.

Understanding the Potential Oxidation Pathway

While specific degradation studies on 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid are not extensively published, we can propose a likely oxidative degradation pathway based on the chemical nature of the molecule. The primary site of oxidation is expected to be the alpha-hydroxy acid moiety, which can be oxidized to an alpha-keto acid.

Oxidation_Pathway reactant 2-(3-Fluoro-2-pyridyl)- 2-hydroxyacetic Acid product 2-(3-Fluoro-2-pyridyl)- 2-oxoacetic Acid reactant->product Oxidation oxidizing_agent Oxidizing Agent (e.g., O2, H2O2) oxidizing_agent->product

Caption: Proposed primary oxidative degradation pathway.

It is crucial to verify this proposed pathway through the analysis of your forced degradation samples, for instance, by using LC-MS to identify the mass of the degradation products.

Conclusion

The long-term stability of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid is achievable with careful attention to storage conditions. By understanding the potential degradation pathways and implementing the preventive measures outlined in this guide, researchers can ensure the integrity and purity of their samples for the duration of their research and development activities. For further assistance, please do not hesitate to contact our technical support team.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
  • ResearchGate. (2024).
  • Linde Gas. Inerting.
  • Food Safety Institute. (2025).
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Air Products. The Importance of Inerting.
  • Zamann Pharma Support GmbH.
  • BenchChem. (2025). Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions.
  • Agriculture Institute. (2025). The Role of Antioxidants in Preserving Food Quality.
  • Post Apple Scientific. (2024).
  • MSE Supplies.
  • MilliporeSigma. 2-(3-Fluoro-2-pyridyl)acetic Acid.
  • U.S. Food and Drug Administration. (2017). Drug Master Files: Guidelines.
  • U.S. Food and Drug Administration. (2025). Types of Drug Master Files (DMFs).
  • pharma excipients. (2018). Drug Master Files (DMFs).
  • U.S.
  • Google Patents. (2020). US10703724B2 - Crystalline forms of {[5-(3-chlorophenyl)
  • Google Patents. (2026). BR112020000977A2 - solid oral composition with extended release over 24 hours non-pulsatile and process for preparing the composition.
  • Google Patents. (2024).
  • Centre for Food Safety. (2018). The Magic of Antioxidants.
  • Fagron Academy.
  • Wikipedia. Inert gas.
  • Journal of Applied Pharmaceutical Science.
  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Google Patents. (2025).
  • Google Patents. (2023). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • Taiwan Food and Drug Administration. (2026). 公告第一階段原料藥主檔案(DMF, Drug Master File)實施品項與實施方式,並自即日生效。.
  • arXiv.org. A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction.
  • Guidechem. (2023). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?.
  • Environmental Science & Technology. (2022).
  • PubMed. (2021).
  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Journal of Applied Pharmaceutical Science. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PMC. (2022).
  • PMC. (2026).
  • ResearchGate. Research Progress in the Degradation of Perfluorinated Compounds by Electrocatalytic Oxidation based on Flow-Through Method.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: This guide provides field-proven troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to over...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: This guide provides field-proven troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to overcome the aqueous solubility barriers of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid.

Physicochemical Profiling: The Solubilization Barrier

To successfully solubilize 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid, we must first deconstruct the causality behind its precipitation. The molecule is amphoteric but predominantly acidic, featuring a carboxylic acid, an alpha-hydroxyl group, and a fluorinated pyridine ring.

The Causality of Insolubility: The highly electronegative fluorine atom at the 3-position pulls electron density away from the pyridine nitrogen, drastically reducing its basicity (estimated pKa < 2.0)[1]. Simultaneously, the alpha-hydroxyl group lowers the pKa of the carboxylic acid (estimated pKa ~ 2.5–3.0). In unbuffered water, the dissolution of the free acid drops the microenvironmental pH, driving the molecule into its unionized state. In this state, strong intermolecular hydrogen bonding between the hydroxyl and carboxylic groups, combined with the high lipophilicity of the fluoropyridine ring, creates a high crystal lattice energy that resists aqueous solvation[1].

PHSolubility Start Analyze API pKa (Acidic ~2.5-3.0, Basic <2.0) CheckPH Determine Target pH for Formulation Start->CheckPH LowPH pH < 2.5 (Unionized / Cationic) CheckPH->LowPH Iso pH 2.5 - 3.5 (Zwitterionic / Free Acid) CheckPH->Iso HighPH pH > 4.0 (Anionic Form) CheckPH->HighPH SaltBasic Formulate with Cosolvents (Avoid basic salts here) LowPH->SaltBasic Precip High Precipitation Risk (Requires CD Complexation) Iso->Precip SaltAcidic In-Situ Salt Formation (Tromethamine / Meglumine) HighPH->SaltAcidic

Figure 1: pH-Solubility decision tree for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid formulation.

Troubleshooting Guide 1: pH Adjustment & Salt Formation

Q: I adjusted the pH of my aqueous vehicle to 7.4, but the compound still precipitates over 24 hours. Why is this happening, and how can I fix it?

A: This is a classic case of API self-buffering overcoming the buffer capacity of your vehicle. When the highly acidic free acid dissolves, it continuously releases protons, driving the microenvironmental pH down. If the pH drops below the compound's pKa, the unionized free acid nucleates and precipitates[2]. The solution is in-situ salt formation using a bulky, strong counterion.

Step-by-Step Protocol: In-Situ Meglumine/Tromethamine Salt Formation

  • Weighing: Weigh the required amount of the free acid API into a sterile glass vial.

  • Counterion Addition: Add 1.05 molar equivalents of a basic counterion. For intravenous or cell-based assays, Tromethamine (TRIS) or Meglumine are highly recommended over sodium hydroxide. Causality: Their bulky, hydrophilic organic structures prevent the newly formed salt from packing tightly and reforming a crystal lattice.

  • Solvent Addition: Add 80% of the final target volume of sterile Water for Injection (WFI).

  • Agitation: Vortex for 2 minutes, then sonicate in a water bath at 30°C for 10 minutes. The solution will clarify as the salt forms.

  • pH Verification: Measure the pH. It must remain stable between 7.0 and 7.8. If it drops below 6.5, titrate with 0.1M TRIS base.

  • Volume Adjustment: QS to the final volume with WFI and sterile filter (0.22 µm PES membrane).

Quantitative Data: Counterion Selection Matrix

Counterion Molar Ratio (API:Base) Target pH Est. Max Solubility (mg/mL) Biocompatibility Formulation Notes
Free Acid (Control) N/A 3.0 < 0.1 N/A High crystal lattice energy limits dissolution.
NaOH 1:1.05 7.4 ~ 15.0 Moderate Prone to common-ion effect precipitation in saline.
Tromethamine (TRIS) 1:1.05 7.4 > 30.0 Excellent Provides intrinsic buffering capacity.

| Meglumine | 1:1.0 | 7.4 | > 45.0 | Excellent | Bulky structure prevents crystallization. |

Troubleshooting Guide 2: Cosolvent & Surfactant Systems

Q: My downstream assay is sensitive to pH changes, so I must use a neutral, unbuffered vehicle without forming a salt. Which cosolvents are most effective?

A: To solubilize the unionized form of the drug, you must lower the dielectric constant of the aqueous vehicle. A synergistic mixture of a water-miscible organic solvent (e.g., PEG-400) and a non-ionic surfactant (e.g., Polysorbate 80) is highly effective[3]. The cosolvent disrupts the hydrogen bonding network of water, while the surfactant forms micelles that encapsulate the lipophilic fluorinated pyridine ring.

Step-by-Step Protocol: Synergistic Cosolvent Preparation

  • Pre-dissolution: Dissolve the API completely in 10% (v/v) Dimethyl Sulfoxide (DMSO). Causality: The high solvency of DMSO provides the thermodynamic energy required to break the initial crystal lattice.

  • Cosolvent Blending: Slowly add 20% (v/v) PEG-400 while stirring continuously at 500 RPM[3].

  • Surfactant Addition: Add 2% (v/v) Polysorbate 80 (Tween 80).

  • Aqueous Quenching: Dropwise, add 68% (v/v) Phosphate Buffered Saline (PBS) or WFI while maintaining vigorous stirring to prevent localized supersaturation and precipitation.

Troubleshooting Guide 3: Cyclodextrin Complexation

Q: I attempted to use Hydroxypropyl-β-Cyclodextrin (HP-β-CD), but the solubility enhancement was negligible. How do I optimize this inclusion complex?

A: Cyclodextrin complexation relies on the hydrophobic cavity of the CD molecule encapsulating the lipophilic portion of the API (the fluoropyridine ring)[4]. If complexation fails, it is usually because the API was fully ionized (ionized species prefer bulk water over the hydrophobic cavity) or the mixing method lacked sufficient mechanical energy to displace the high-enthalpy water molecules inside the CD cavity[].

CD_Workflow API API (Free Acid) Low Solubility Mix High-Shear Kneading (Mechanical Energy) API->Mix CD HP-β-CD (Aqueous) CD->Mix Complex Inclusion Complex (Encapsulated API) Mix->Complex Product Highly Soluble Solid Powder Complex->Product

Figure 2: Mechanism and workflow of cyclodextrin inclusion complexation via high-shear kneading.

Step-by-Step Protocol: High-Shear Kneading Method

  • Molar Ratio: Weigh the API and HP-β-CD in a 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar and add a small volume of 50% ethanol/water (v/v) to form a thick, viscous paste.

  • Kneading: Add the API powder to the paste. Knead vigorously with a pestle for 45–60 minutes. Causality: Sustained mechanical shear forces the hydrophobic fluoropyridine ring into the cyclodextrin cavity, effectively sequestering it from the aqueous environment[6].

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours to remove the ethanol and water.

  • Reconstitution: The resulting amorphous inclusion complex powder can now be readily dissolved in standard aqueous media without precipitation.

Frequently Asked Questions (FAQs)

Q: Does the position of the fluorine atom (3-fluoro) impact solubility compared to an unfluorinated analog? A: Yes. The highly electronegative fluorine atom pulls electron density away from the pyridine nitrogen, drastically reducing its ability to act as a hydrogen bond acceptor in water. Furthermore, the C-F bond is highly hydrophobic, which increases the overall lipophilicity (LogP) of the molecule, reducing aqueous solubility compared to standard unfluorinated pyridine derivatives[1].

Q: Can I use heating to force the compound into solution? A: Heating will temporarily increase solubility by providing the thermodynamic energy required to break the crystal lattice. However, upon cooling to room temperature, the solution will become supersaturated, and the API will rapidly nucleate and precipitate. Heating must always be paired with a stabilizing excipient (like PEG-400 or HP-β-CD) to maintain solubility upon cooling[2].

References

  • Mutual solubility of water and pyridine derivatives.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC.
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug.Asian Journal of Pharmaceutics.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.International Journal of Pharmaceutical Sciences Review and Research.

Sources

Optimization

Technical Support Center: Metallaphotoredox Cross-Coupling with 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals utilizing 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (CAS: 1535286-60-2) in decarboxylative s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals utilizing 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (CAS: 1535286-60-2) in decarboxylative sp3-sp2 cross-coupling reactions.

The 3-fluoro-2-pyridyl motif is highly prized in medicinal chemistry for its metabolic stability and unique hydrogen-bond acceptor properties. By leveraging the α -hydroxy acid as a traceless activation group, scientists can directly access complex secondary aryl carbinols. However, the unique electronic and coordinating properties of this substrate require precise reaction engineering to prevent catalyst poisoning and off-target oxidation.

Mechanistic Rationale & Reaction Pathway

The direct decarboxylative cross-coupling of α -hydroxy acids with aryl halides relies on a dual catalytic system merging visible-light photoredox catalysis with nickel transition-metal catalysis ().

When using 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid, the substrate is first deprotonated. The resulting carboxylate undergoes a Single Electron Transfer (SET) oxidation by the excited state of an Iridium photocatalyst, followed by rapid loss of CO₂ to generate a nucleophilic α -hydroxy alkyl radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. The Ni(II)-aryl intermediate captures the α -hydroxy radical to form a Ni(III) species, which undergoes reductive elimination to forge the new C(sp3)–C(sp2) bond.

G cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Catalytic Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star 450 nm Light Ir2 Ir(II) Ir3_star->Ir2 SET Radical α-Hydroxy Radical Ir3_star->Radical Ir2->Ir3 SET Ni1 Ni(I) Ir2->Ni1 Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 Ox. Add. (Ar-X) Ni3 Ni(III)-Ar-Alkyl Ni2->Ni3 Radical Capture Ni3->Ni1 Red. Elim. Product Aryl Carbinol Product Ni3->Product Ni1->Ni0 SET AHA 2-(3-Fluoro-2-pyridyl)- 2-hydroxyacetic Acid AHA->Radical -CO2, -e- Radical->Ni3

Dual metallaphotoredox catalytic cycle for decarboxylative cross-coupling of α-hydroxy acids.

Standard Operating Procedure (SOP)

This self-validating protocol is optimized to suppress the inherent chelation and over-oxidation risks associated with the 3-fluoro-2-pyridyl moiety.

Reagents & Materials:

  • Substrate: 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid (1.5 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1.0 mol%)

  • Transition Metal: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous, degassed DMF (0.05 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with NiCl₂·glyme and dtbbpy. Add 2 mL of anhydrous DMF and stir for 30 minutes until a deep green/blue solution forms. Causality: Pre-forming the Ni-dtbbpy complex prevents the α -hydroxy acid from immediately sequestering the bare Nickel.

  • Reagent Assembly: To the pre-formed catalyst solution, add the photocatalyst, 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid, aryl halide, and Cs₂CO₃.

  • Dilution & Sealing: Add the remaining DMF to reach a 0.05 M concentration with respect to the aryl halide. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate using a 34 W Blue LED lamp (450 nm) equipped with a cooling fan. Maintain the reaction temperature strictly at 25 °C for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash heavily with water (3x) to remove DMF and residual metal salts, dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: My reaction stalls at 15-20% conversion. Is the substrate poisoning the catalyst?

Yes, catalyst sequestration is the most likely culprit. Mechanism: The 2-pyridyl nitrogen and the α -hydroxyl group form a potent bidentate ligand. While the 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) that beneficially lowers the Lewis basicity of the pyridine nitrogen compared to an unsubstituted ring, it can still form off-cycle, unreactive Ni(II) chelates. Solution: Ensure you are using a slight excess of the exogenous ligand (dtbbpy at 15-20 mol% vs. Ni at 10 mol%) to outcompete substrate chelation. Always pre-stir the Ni source and dtbbpy for 30 minutes before adding the α -hydroxy acid.

Q2: I am isolating a significant amount of the ketone byproduct (3-fluoro-2-pyridyl aryl ketone). How do I prevent this?

This is caused by over-oxidation of the intermediate α -hydroxy radical. Mechanism: The α -hydroxy radical is highly reducing. If the radical capture by the Ni(II)-aryl species is too slow, or if trace oxygen is present, the radical will lose a second electron and proton to form the ketone (). Solution:

  • Strictly exclude oxygen: Use freeze-pump-thaw degassing rather than simple sparging.

  • Tune the Photocatalyst: Ensure you are using [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆. Using a more strongly oxidizing ground-state catalyst (like Ru(bpy)₃²⁺) increases the rate of unwanted secondary oxidation.

  • Increase Ni loading: Bumping NiCl₂·glyme to 15 mol% accelerates radical capture, outcompeting the over-oxidation pathway.

Q3: I observe pinacol-type homocoupling of the α -hydroxy acid. What is causing this?

The steady-state concentration of the α -hydroxy radical is too high. Mechanism: If the rate of photoredox generation of the radical drastically exceeds the rate of the Nickel oxidative addition cycle, the radicals will dimerize. Solution: Move the reaction vial slightly further from the light source to decrease photon flux, or dilute the reaction from 0.1 M to 0.05 M. This lowers the local radical concentration, favoring cross-coupling over homocoupling.

Q4: The α -hydroxy acid salt forms a thick slurry and doesn't dissolve well. Can I change the base?

Yes. Poor solubility limits the efficiency of the Single Electron Transfer (SET) event. Solution: While Cs₂CO₃ is standard, switching to an organic base like tetramethylguanidine (TMG) or N,N-dicyclohexylmethylamine (Cy₂NMe) generates a much more lipophilic, soluble carboxylate salt. Alternatively, using a 4:1 mixture of DMF:DMSO drastically improves the solubility of the cesium salt.

Optimization Data Matrix

The following table summarizes the quantitative effect of varying reaction parameters during the optimization of the cross-coupling between 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid and 4-bromoanisole.

EntryPhotocatalystNickel SourceLigandBaseSolventYield (%)Ketone Byproduct (%)
1 [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ NiCl₂·glyme dtbbpy Cs₂CO₃ DMF 84% < 5%
2[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆NiCl₂·glymeNoneCs₂CO₃DMF12%< 1% (Catalyst Poisoned)
3Ru(bpy)₃Cl₂NiCl₂·glymedtbbpyCs₂CO₃DMF18%22% (Over-oxidation)
4[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆NiCl₂·glymedtbbpyK₂HPO₄DMF41%8%
5[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆NiCl₂·glymedtbbpyCs₂CO₃THF20%2% (Poor Solubility)

Note: All reactions were performed at 0.05 M concentration under 450 nm irradiation for 24 hours. Yields determined by quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard.

References

  • Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437–440.[Link][1][2]

  • Caputo, J. A., et al. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters, 25(23), 4356–4361.[Link][3]

  • Fini, P., et al. (2024). Synthesis of Alcohols: Streamlined C1 to Cn Hydroxyalkylation through Photoredox Catalysis. ChemRxiv.[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Engineering Stability in Pyridyl Scaffolds: A Comparative Guide to 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid vs. 2-Pyridylacetic Acid

Incorporating pyridine motifs into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. However, utilizing 2-pyridylacetic acid (2-PAA) as a building block presents a notorious challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Incorporating pyridine motifs into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. However, utilizing 2-pyridylacetic acid (2-PAA) as a building block presents a notorious challenge: spontaneous thermal and catalytic decarboxylation. To overcome this, researchers have engineered highly functionalized alternatives.

This guide provides an objective, data-driven comparison between the highly unstable 2-pyridylacetic acid (2-PAA) and the rationally designed, stable alternative 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid (3-F-PHAA) .

The Causality of Reactivity: Electronic and Structural Divergence

To understand the divergent reactivity of these two molecules, one must look beyond their basic structural similarities and analyze the electronic microenvironment of the pyridine ring[1].

The Inductive Power of Fluorine

In standard 2-PAA, the pyridine nitrogen possesses a pKa of approximately 5.4. At physiological or standard reaction pH, a significant fraction of the molecule exists as a zwitterion (protonated nitrogen, deprotonated carboxylate). In 3-F-PHAA, the addition of the highly electronegative fluorine atom at the 3-position exerts a profound electron-withdrawing inductive (-I) effect. This pulls electron density away from the adjacent nitrogen, drastically lowering its pKa to approximately 3.0. Causality: This reduced basicity prevents the pyridine nitrogen from acting as an internal proton acceptor, effectively shutting down zwitterion formation under standard conditions.

The Alpha-Hydroxy Effect

The substitution of an alpha-proton with a hydroxyl group in 3-F-PHAA serves two purposes:

  • Electronic: It further increases the acidity of the carboxylic acid (pKa ~1.8), ensuring it remains deprotonated for coupling while the nitrogen remains unprotonated.

  • Coordination: It transitions the molecule from a bidentate (N, O) ligand to a tridentate (N, O, O) ligand, offering superior chelation stability in metalloenzyme active sites or transition-metal cross-coupling reactions.

Decarboxylation Dynamics: The Hammick Pathway

The primary failure mode of 2-PAA in synthesis is its propensity to undergo the [2].

When heated, 2-PAA forms a zwitterion. The proximity of the positively charged nitrogen stabilizes the transition state for the extrusion of CO₂, resulting in a resonance-stabilized ylide/carbene intermediate[3]. Without a trapping electrophile, this intermediate rapidly resolves into 2-picoline[4]. Furthermore, when 2-PAA is converted into an activated ester for amide coupling, the enhanced leaving group ability accelerates this decarboxylation, often destroying the starting material before the amine can be introduced[5].

Conversely, 3-F-PHAA is highly resistant to Hammick-type decarboxylation . Because the 3-fluoro group suppresses the basicity of the nitrogen, the requisite zwitterionic precursor cannot form in sufficient concentrations.

HammickPathway A 2-Pyridylacetic Acid (Neutral) B Zwitterion (Protonated N) A->B pKa ~5.4 C Hammick Intermediate (Ylide/Carbene) B->C Heat (-CO2) D 2-Picoline (+ CO2) C->D +H+ E 3-F-PHAA (Fluorinated) F Zwitterion Formation BLOCKED (pKa ~3.0) E->F Low N-Basicity

Hammick decarboxylation pathway in 2-PAA vs. zwitterion blockade in 3-F-PHAA.

Self-Validating Experimental Protocols

To objectively demonstrate the performance differences between these two building blocks, the following self-validating experimental systems are employed.

Protocol A: Quantitative Thermal Stability Assay (NMR)

Causality: To measure decarboxylation rates without interference from solvent evaporation or hidden side reactions, an in situ NMR assay is utilized. The inclusion of an internal standard ensures strict mass balance; any disappearance of the starting material must quantitatively match the appearance of the product.

  • Preparation: Dissolve 0.1 mmol of the carboxylic acid (2-PAA or 3-F-PHAA) in 1.0 mL of DMSO-d6.

  • Internal Standard: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. (Self-Validation: The integration of the aromatic protons of the standard must remain constant throughout the experiment).

  • Heating: Insert the sample into an NMR spectrometer pre-heated to 90°C.

  • Acquisition: Acquire quantitative ¹H-NMR spectra (D1 = 10s to ensure complete relaxation) every 10 minutes for 2 hours.

  • Analysis: Monitor the disappearance of the α-methylene protons of 2-PAA (singlet, ~3.8 ppm) against the appearance of the methyl protons of 2-picoline (singlet, ~2.5 ppm).

Protocol B: Amide Coupling via Activated Esters

Causality: Amide coupling requires the formation of a highly reactive activated ester. For 2-PAA, this intermediate is a prime candidate for rapid decarboxylation. We utilize HATU at 0°C to kinetically trap the activated ester before thermal degradation occurs.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool strictly to 0°C.

  • Reagent Addition: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv). Stir for 15 minutes.

  • Self-Validation Check: Withdraw a 5 µL aliquot, quench immediately in 100 µL of methanol, and analyze via LC-MS. (Validation: The presence of the methyl ester confirms successful activation. If the mass of the decarboxylated product is observed here, the failure is in the activation step, not the coupling step).

  • Coupling: Add the target amine (1.2 equiv) and allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

AmideCoupling Start Carboxylic Acid (2-PAA or 3-F-PHAA) Act Activation (HATU, DIPEA, DMF, 0°C) Start->Act Branch Activated Ester Intermediate Act->Branch Side Side Reaction (2-PAA) Rapid Decarboxylation Branch->Side If 2-PAA (Fast) Prod Target Amide (High yield for 3-F-PHAA) Branch->Prod Amine Addition

Amide coupling workflow highlighting the divergent stability of activated ester intermediates.

Quantitative Data Summary

The table below summarizes the physicochemical and synthetic performance metrics of both compounds, demonstrating the clear superiority of the fluorinated, hydroxylated analog for robust synthesis.

Property / Metric2-Pyridylacetic Acid (2-PAA)2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic AcidImpact on Synthesis
Pyridine N pKa ~5.4~3.0Lower basicity prevents zwitterion formation.
Carboxylic Acid pKa ~2.8~1.8Ensures rapid deprotonation during activation.
Decarboxylation T₁/₂ (90°C) < 30 minutes> 24 hours3-F-PHAA survives harsh heating conditions.
Amide Coupling Yield 15% – 40% (Variable)85% – 95% (Consistent)3-F-PHAA prevents loss of the activated ester.
Ligand Coordination Mode Bidentate (N, O)Tridentate (N, O, O)3-F-PHAA enables tighter transition-metal chelation.

References

  • Extension of the Hammick reaction to 2-pyridylacetic acid Journal of the Chemical Society C: Organic (RSC Publishing), 1967 URL:[Link]

  • Decarboxylative Functionalizations of Carboxylic Acids ResearchGate URL:[Link]

  • Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters Organic Letters, ACS Publications, 2023 URL:[Link]

  • Hammick Reaction Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Comparative

The Strategic Incorporation of Fluorine: A Comparative Guide to Fluorinated Pyridine Derivatives in Rational Drug Design

A Senior Application Scientist's Perspective on Optimizing Drug Candidates In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Optimizing Drug Candidates

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] Among the various heterocyclic systems, the pyridine ring is a ubiquitous structural motif in pharmaceuticals.[1][2] The decision to employ a fluorinated versus a non-fluorinated pyridine precursor is a critical juncture that can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity.[1] This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated pyridine derivatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their quest for superior therapeutic agents.

The "Fluorine Effect": A Paradigm Shift in Physicochemical Properties

The introduction of fluorine onto a pyridine ring is not a mere substitution but a strategic perturbation that fundamentally alters its electronic and physical properties.[1] This "fluorine effect" is a key tool for fine-tuning drug candidates.[1]

Modulating Basicity (pKa) for Optimal Interaction

One of the most significant consequences of fluorination is the modulation of the pyridine's basicity (pKa). The highly electronegative fluorine atom acts as a strong electron-withdrawing group, decreasing the electron density on the pyridine nitrogen.[1] This results in a lower pKa, making the fluorinated pyridine less basic.[1][3] This seemingly simple change can have profound implications for drug-receptor interactions, as it can alter the ionization state of the molecule at physiological pH, thereby influencing its binding affinity and pharmacokinetic profile.[1][3]

Fine-Tuning Lipophilicity for Enhanced Bioavailability

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly impacted by fluorination.[4] While the effect of a single fluorine atom can be variable, polyfluorination generally increases lipophilicity.[1] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better oral bioavailability and central nervous system penetration.[3][5] However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Enhancing Metabolic Stability for Prolonged Therapeutic Effect

A paramount advantage of incorporating fluorine is the enhancement of metabolic stability.[1][5][6][7][8][9][10] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][7][11] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the in vivo half-life of a drug can be significantly extended, leading to a more durable therapeutic effect and potentially reduced dosing frequency.[1][6] For instance, in the case of the cholesterol-lowering drug Ezetimibe, the introduction of p-fluoro substituents blocks sites of metabolic oxidation, contributing to a significant increase in its activity.[12]

Comparative Data: Fluorinated vs. Non-Fluorinated Pyridines

The following table summarizes the comparative impact of fluorination on key physicochemical properties of pyridine derivatives, providing a quantitative basis for decision-making in drug design.

PropertyNon-Fluorinated PyridineFluorinated PyridineRationale and Implication in Drug Design
pKa Higher (More Basic)Lower (Less Basic)Alters ionization at physiological pH, impacting receptor binding and solubility.[1][3]
Lipophilicity (logP) LowerGenerally HigherCan enhance membrane permeability and bioavailability, but needs careful optimization.[1]
Metabolic Stability More susceptible to oxidative metabolismMore resistant to metabolic cleavageCan lead to a longer drug half-life and improved bioavailability.[1]
Dipole Moment LowerHigherCan influence molecular interactions and crystal packing.[1]

Case Study: Bioisosteric Replacement in Quorum Sensing Inhibitors

A compelling example of the benefits of fluorination is the bioisosteric replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine in a series of quorum sensing inhibitors.[13] A library of 2-difluoromethylpyridine derivatives was designed and synthesized based on the structure of a known inhibitor, 4NPO.[13]

Experimental Findings:

  • Several of the 2-difluoromethylpyridine derivatives (compounds 1 , 5 , and 6 ) exhibited similar or improved inhibitory activity against Pseudomonas aeruginosa quorum sensing compared to the parent compound 4NPO.[13]

  • Specifically, compound 5 showed an IC50 of 19 ± 1.01 μM, compared to 33 ± 1.12 μM for 4NPO.[13]

  • In terms of anti-biofilm formation, compound 5 was the most potent inhibitor, with a maximum inhibition of 85%.[13]

This study demonstrates that the 2-difluoromethylpyridine moiety is a viable bioisostere for pyridine-N-oxide, enhancing the activity of the model compound and opening new avenues for drug discovery.[13][14]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful application of fluorinated pyridine derivatives in drug design relies on robust and reproducible experimental methods.

Synthesis of Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridines can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed.

General Protocol for Suzuki-Miyaura Cross-Coupling:

This reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules.[5]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the fluorinated pyridine halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Diagram: Generalized Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Process Reactants Fluorinated Pyridine Halide + Boronic Acid/Ester Reaction Heat under Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Evaluation: Quorum Sensing Inhibition Assay

The following protocol outlines a general method for assessing the ability of compounds to inhibit quorum sensing in Pseudomonas aeruginosa.

  • Bacterial Strain and Reporter System: Utilize a P. aeruginosa strain carrying a reporter plasmid where a quorum sensing-regulated promoter (e.g., lasB) drives the expression of a reporter gene (e.g., β-galactosidase).

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • Inoculate a suitable growth medium with the reporter strain.

    • Add the test compounds at various concentrations to the bacterial cultures. Include a vehicle control (DMSO) and a positive control (a known quorum sensing inhibitor).

    • Incubate the cultures under appropriate conditions (e.g., 37 °C with shaking) for a specified period.

  • Quantification of Reporter Gene Expression:

    • Measure the optical density (OD) of the cultures to assess bacterial growth.

    • Lyse the bacterial cells and measure the activity of the reporter enzyme (e.g., using a colorimetric substrate like ONPG for β-galactosidase).

  • Data Analysis:

    • Normalize the reporter gene activity to the bacterial growth (OD).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% inhibition is observed) by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

Diagram: Quorum Sensing Inhibition Assay Workflow

QS_Inhibition_Workflow Start Prepare Reporter Strain Culture (P. aeruginosa) Add_Compounds Add Test Compounds (Varying Concentrations) Start->Add_Compounds Incubate Incubate at 37°C with Shaking Add_Compounds->Incubate Measure_Growth Measure Optical Density (OD) (Bacterial Growth) Incubate->Measure_Growth Measure_Activity Measure Reporter Gene Activity (e.g., β-galactosidase) Incubate->Measure_Activity Analyze Normalize Activity to Growth Calculate % Inhibition Measure_Growth->Analyze Measure_Activity->Analyze Result Determine IC50 Value Analyze->Result

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